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  • Product: 6-Hydroxy-4-methylpyridine-2-carboxylic acid
  • CAS: 846046-02-4

Core Science & Biosynthesis

Foundational

6-Hydroxy-4-methylpyridine-2-carboxylic acid CAS 846046-02-4

An In-depth Technical Guide to 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4): Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 6-Hydroxy-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights. We will explore its fundamental physicochemical properties, with a crucial focus on its tautomeric nature. A plausible, well-reasoned synthetic pathway is proposed, complete with a detailed experimental protocol and purification workflow. Furthermore, this guide examines the molecule's reactivity and discusses its potential as a versatile chemical intermediate and a scaffold for developing novel therapeutic agents and agrochemicals. This document is intended to serve as a foundational resource for scientists and professionals working with or considering this compound in their research and development endeavors.

Introduction and Overview

The pyridine carboxylic acid framework is a cornerstone in modern chemistry, forming the structural basis for a multitude of biologically active molecules and functional materials.[1][2] These scaffolds are prized for their ability to engage in critical biological interactions, such as hydrogen bonding and π-π stacking, making them invaluable in drug design.[1] Within this class, 6-Hydroxy-4-methylpyridine-2-carboxylic acid represents a particularly noteworthy structure. Its multifunctionality, featuring a carboxylic acid, a methyl group, and a hydroxypyridine moiety, presents a unique combination of reactive sites and stereoelectronic properties.

This compound belongs to the family of hydroxypyridinones, which are known for their exceptional metal-chelating properties and their role as bioisosteres in medicinal chemistry.[3][4] Its structural similarity to compounds with demonstrated efficacy in oncology, neurology, and infectious diseases suggests significant untapped potential.[1][5][6] This guide aims to consolidate the available structural information and provide expert-driven, logical frameworks for its synthesis, characterization, and application.

Physicochemical Properties and Structural Elucidation

The identity and purity of a chemical entity are paramount for any research application. This section details the key identifiers for 6-Hydroxy-4-methylpyridine-2-carboxylic acid and outlines a robust strategy for its analytical characterization.

Chemical Identity

A summary of the fundamental identifiers for this compound is presented below.

PropertyValueSource(s)
CAS Number 846046-02-4[7]
IUPAC Name 6-hydroxy-4-methylpyridine-2-carboxylic acid[8]
Synonym 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acidSelf-derived
Molecular Formula C₇H₇NO₃[7][8]
Molecular Weight 153.14 g/mol [8]
SMILES CC1=CC(=NC(O)=C1)C(O)=O[8]
InChIKey NRQBFLPXQKUYNO-UHFFFAOYSA-N[8]
Structural Features and Tautomerism

A critical feature of 2- and 4-hydroxypyridines is their existence in equilibrium with their corresponding pyridone tautomers. In the case of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, it exists in a tautomeric equilibrium with 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The pyridone form is generally the more stable and predominant tautomer in most conditions due to the aromaticity of the pyridone ring and favorable amide resonance. This equilibrium is fundamental to the molecule's reactivity and its interactions in biological systems.

Caption: Tautomerism of the target compound.

Analytical Characterization Strategy

Due to the absence of published spectra for this specific molecule, the following represents a predicted analytical profile based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl group (CH₃) protons, likely around δ 2.2-2.5 ppm.

    • Two distinct signals in the aromatic/vinylic region (δ 6.0-7.5 ppm) corresponding to the two protons on the pyridine ring.

    • A broad, exchangeable singlet for the N-H proton of the pyridone tautomer.

    • A broad, exchangeable singlet for the carboxylic acid (COOH) proton, typically downfield (>δ 10 ppm).

  • ¹³C NMR: Approximately seven distinct carbon signals are expected, including signals for the methyl carbon, four sp² carbons of the ring, a carbonyl carbon (C=O) from the pyridone, and a carboxyl carbon (COOH).

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

  • A strong amide/pyridone C=O stretch around 1650-1680 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be at m/z 152.1. In positive ion mode, the [M+H]⁺ ion would be at m/z 154.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis and Purification

Retrosynthetic Analysis

A logical approach to synthesizing the target pyridone structure involves a condensation and cyclization strategy. The molecule can be disconnected at the amide bond and the C-C bond adjacent to the ester, leading back to simple, commercially available starting materials like pyruvate derivatives and an enamine or equivalent.

G TM Target Molecule (6-Hydroxypyridone) Int1 Acyclic Keto-Ester Intermediate TM->Int1 Amide Ring Formation SM1 Pyruvate Derivative (e.g., Ethyl Pyruvate) Int1->SM1 Knoevenagel/Michael Addition SM2 Enamine or Acetoacetate Derivative Int1->SM2 SM3 Ammonia Source (e.g., Ammonium Acetate) Int1->SM3

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is a conceptual, multi-step synthesis that leverages common reactions in heterocyclic chemistry.

Step 1: Synthesis of Diethyl 2-acetyl-3-methylfumarate

  • Rationale: This step creates the carbon backbone through a Knoevenagel-type condensation.

  • Procedure:

    • To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting materials are consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form Ethyl 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Rationale: This is a Hantzsch-like pyridine synthesis where an ammonia source closes the ring to form the pyridone core.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

    • Add an excess of ammonium acetate (3.0 eq).

    • Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor by TLC.

    • After cooling, pour the reaction mixture into ice-water. A precipitate should form.

    • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Hydrolysis to 6-Hydroxy-4-methylpyridine-2-carboxylic acid

  • Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

  • Procedure:

    • Suspend the crude ester from Step 2 in a 1:1 mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C until the solid dissolves and the reaction is complete (monitored by TLC).

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification and Isolation Workflow

The final product from the synthesis will require purification to be suitable for research applications.

G Crude Crude Reaction Mixture Acidify Acidification to pH 2-3 Crude->Acidify 1. Quench Filter Vacuum Filtration Acidify->Filter 2. Precipitate Wash Wash with Cold Water Filter->Wash 3. Remove Salts Recrystal Recrystallization (e.g., from Ethanol/Water) Wash->Recrystal 4. Purify Dry Dry Under Vacuum Recrystal->Dry 5. Isolate Pure Pure Product (>95%) Dry->Pure

Caption: General workflow for product purification.

Reactivity and Potential Applications

The true value of 6-Hydroxy-4-methylpyridine-2-carboxylic acid lies in its potential as a versatile building block and a pharmacologically relevant scaffold.

Role as a Chemical Intermediate

The molecule possesses three distinct reactive handles:

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for covalent attachment to other molecules.

  • Pyridone Oxygen/Nitrogen: The oxygen can be alkylated or acylated, while the nitrogen can be a site for substitution, influencing the electronic properties and solubility of the molecule.

  • Pyridine Ring: While the ring is relatively electron-deficient, it can undergo nucleophilic aromatic substitution under certain conditions or be functionalized further through metal-catalyzed cross-coupling reactions if converted to a halide derivative.

This trifunctional nature makes it an ideal intermediate for constructing complex molecular architectures and for use in diversity-oriented synthesis.[9][11]

Potential in Medicinal Chemistry

The hydroxypyridinone motif is a privileged structure in medicinal chemistry.

  • Enzyme Inhibition: This scaffold is an excellent bioisostere for carboxylic acids and catechols. Its ability to chelate metal ions makes it a prime candidate for inhibiting metalloenzymes.[4][12] For example, related indole-pyridone structures have been identified as highly potent and selective inhibitors of EZH2, a key target in oncology.[6]

  • Drug Scaffolding: The core structure can be decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of pyridine carboxylic acids have shown potential as treatments for tuberculosis, cancer, and neurological disorders.[1][2][5] The presence of both hydrogen bond donors (N-H, COOH) and acceptors (C=O, COOH) allows for strong and specific interactions with biological targets like proteins and enzymes.[1]

Potential in Agrochemicals

Similar to its role in pharmaceuticals, this compound can serve as a precursor for agrochemicals. Pyridine-based structures are frequently used in the development of effective and selective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][2]

Safety and Handling

While specific toxicity data for CAS 846046-02-4 is not available, compounds of this class (pyridine carboxylic acids) should be handled with care in a laboratory setting.

  • General Hazards: Similar compounds are classified as causing skin and serious eye irritation.[13][14][15] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. If handling a fine powder, a dust mask or respirator may be appropriate.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Hydroxy-4-methylpyridine-2-carboxylic acid is a heterocyclic compound with considerable, albeit largely unexplored, potential. Its defining characteristic is the stable hydroxypyridinone tautomer, which confers valuable properties such as metal chelation and the ability to act as a versatile hydrogen bonding moiety. While direct experimental data remains sparse, a logical and robust pathway for its synthesis and purification can be confidently proposed based on established chemical precedent. The true promise of this molecule lies in its application as a chemical intermediate and a core scaffold for the development of new therapeutics and agrochemicals. This guide provides the foundational knowledge and practical frameworks necessary for researchers to begin unlocking the potential of this intriguing compound.

References

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  • Google Patents.
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  • Tsubogo, T., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 586. [Link]

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  • Knutson, S. K., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, for the Treatment of Cancer. Journal of Medicinal Chemistry, 59(21), 9879-9890. [https://www.semanticscholar.org/paper/Identification-of-(R)-N-((4-Methoxy-6-methyl-2-oxo-a-Knutson-Wigle/43779e53096238b93901b0b30402b9c53644265a]([Link]

  • Chen, H., et al. (1998). Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. Bioorganic & Medicinal Chemistry Letters, 8(15), 1983-6. [Link]

  • Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-42. [Link]

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Exploratory

6-hydroxy-4-methylpicolinic acid synonyms and identifiers

An In-depth Technical Guide to 6-hydroxy-4-methylpicolinic acid: Structure, Properties, and Potential Abstract 6-hydroxy-4-methylpicolinic acid, a substituted derivative of picolinic acid, represents a class of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-hydroxy-4-methylpicolinic acid: Structure, Properties, and Potential

Abstract

6-hydroxy-4-methylpicolinic acid, a substituted derivative of picolinic acid, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a pyridinecarboxylic acid, it possesses inherent chelating properties and a versatile scaffold for further functionalization. This technical guide provides a comprehensive overview of its known identifiers, an in-depth analysis of its structural tautomerism, and an exploration of its potential synthesis pathways and applications inferred from closely related analogues. Due to its limited documentation in major chemical databases, this guide synthesizes available data with established principles of pyridine chemistry to offer a robust resource for researchers and drug development professionals.

Chemical Identity and Molecular Identifiers

Precise identification is critical for any chemical entity. While 6-hydroxy-4-methylpicolinic acid is not extensively catalogued in public databases such as PubChem, its fundamental identifiers have been established through chemical supplier data.

The primary IUPAC name for this compound is 6-hydroxy-4-methylpyridine-2-carboxylic acid . It is crucial to distinguish it from its isomers, such as 6-(hydroxymethyl)picolinic acid, which features a hydroxyl group on the methyl substituent rather than the pyridine ring.

IdentifierValueSource
Preferred IUPAC Name 6-hydroxy-4-methylpyridine-2-carboxylic acid[1]
Common Name 6-hydroxy-4-methylpicolinic acid-
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.137 g/mol [1]
SMILES CC1=CC(=NC(O)=C1)C(O)=O[1]
InChIKey NRQBFLPXQKUYNO-UHFFFAOYSA-N[1]
CAS Number Not explicitly assigned in public databases-
PubChem CID Not available-

Structural Analysis: The Critical Role of Tautomerism

A key feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. For 6-hydroxy-4-methylpicolinic acid, this manifests as an equilibrium between the 'hydroxy' form and the 'keto' or 'pyridone' form, specifically 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid .

This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the solvent. In the gas phase or non-polar solvents, the hydroxy form may be more prevalent. However, in polar solvents and, most notably, in the solid crystalline state, the equilibrium often shifts significantly toward the more stable pyridone tautomer. This preference is attributed to the aromaticity and favorable charge separation in the pyridone form. This phenomenon is well-documented for related structures like 6-hydroxypicolinic acid.[2]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties (Inferred)

PropertyValue (Analog)Analog CompoundSource
Physical State Solid6-Hydroxypicolinic acid[3]
Melting Point 270 °C (decomposes)6-Hydroxypicolinic acid[2]
pKa (Predicted) 3.29 ± 0.206-Hydroxypicolinic acid[2]
Storage Inert atmosphere, Room Temperature6-Hydroxypicolinic acid[2]

Potential Synthesis Pathways

While a specific, optimized synthesis for 6-hydroxy-4-methylpicolinic acid has not been published, plausible synthetic routes can be designed based on established pyridine chemistry. A common strategy for preparing pyridine carboxylic acids involves the oxidation of an alkyl or hydroxymethyl group at the desired position. Another powerful method is the carboxylation of a lithiated or Grignard-activated pyridine ring.

A generalized workflow for a potential synthesis is outlined below. This approach leverages the carboxylation of a bromo-substituted hydroxypyridine, a method documented for the synthesis of the parent compound, 6-hydroxypicolinic acid.[2]

SynthesisWorkflow start 2-Bromo-6-hydroxy-4-methylpyridine (Starting Material) step1 Organometallic Formation (e.g., n-BuLi or i-PrMgCl) start->step1 intermediate Lithiated or Grignard Intermediate step1->intermediate Activation step2 Carboxylation (CO2 gas or dry ice) intermediate->step2 step3 Acidic Workup (e.g., aq. HCl) step2->step3 Quenching product 6-hydroxy-4-methylpicolinic acid (Final Product) step3->product Protonation

Caption: A potential synthetic workflow for the target compound.

Methodology Considerations:

  • Starting Material: The synthesis would likely begin with a pre-functionalized pyridine ring, such as 2-bromo-6-hydroxy-4-methylpyridine.

  • Activation: The pyridine ring would be activated for carboxylation. This is typically achieved by deprotonation with a strong base like n-butyllithium (n-BuLi) or through a halogen-metal exchange, for instance, using isopropylmagnesium chloride (i-PrMgCl).[2]

  • Carboxylation: The activated intermediate is then quenched with a source of carbon dioxide, such as CO₂ gas bubbled through the solution or by pouring the reaction mixture over crushed dry ice.

  • Workup and Purification: The reaction is finalized with an acidic workup to protonate the carboxylate salt. The crude product would then require purification, likely through recrystallization or column chromatography.

Potential Applications and Research Interest

The applications of 6-hydroxy-4-methylpicolinic acid have not been specifically reported. However, its structural motifs are present in molecules with established biological activity, suggesting several areas of potential utility.

  • Medicinal Chemistry: Picolinic acid and its derivatives are known bidentate chelating agents for various metal ions, a property crucial for biological function and drug design.[4] Furthermore, substituted pyridine carboxylic acids serve as essential building blocks for pharmaceuticals targeting a range of conditions, including neurological disorders and tuberculosis.[5][6] The combination of a chelating picolinic acid core with a 4-methyl group and a 6-hydroxy/oxo group provides a unique scaffold for creating novel therapeutic agents with specific binding properties.

  • Agrochemicals: Pyridine-based compounds are widely used in the agricultural sector. The ester of a related isomer, methyl 2-hydroxy-6-methylpyridine-4-carboxylate, is noted as a building block for herbicides and fungicides.[5] This suggests that 6-hydroxy-4-methylpicolinic acid could also serve as a valuable intermediate in the synthesis of new crop protection agents.

  • Materials Science: The ability of pyridine carboxylic acids to coordinate with metal ions makes them excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies.

Safety and Handling (Inferred)

No specific safety data sheet (SDS) exists for 6-hydroxy-4-methylpicolinic acid. Therefore, a cautious approach to handling is mandatory, and safety protocols should be based on data from structurally similar compounds. Analogues such as 6-hydroxypicolinic acid, 6-methylpicolinic acid, and other substituted hydroxypyridines are consistently classified with the following hazards.

  • GHS Hazard Statements (Inferred):

    • H315: Causes skin irritation. [3][7][8]

    • H319: Causes serious eye irritation. [3][7][8]

    • H335: May cause respiratory irritation. [3][7][8]

    • H302: Harmful if swallowed. (Reported for some analogs)[8][9]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved N95 (or better) particulate respirator is recommended.[3]

    • Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

Conclusion

6-hydroxy-4-methylpicolinic acid is a chemical entity with considerable, yet largely unexplored, potential. Its defining characteristic is the tautomeric relationship between its hydroxy and pyridone forms, which dictates its chemical behavior and potential interactions. While it remains sparsely documented in major chemical databases, its structural similarity to well-studied picolinic acid derivatives suggests it could be a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a foundational understanding of its properties and potential, inferred from available data and established chemical principles, to aid researchers in its future synthesis and application.

References

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Foundational

properties of 6-Hydroxy-4-methylpyridine-2-carboxylic acid building block

Executive Summary 6-Hydroxy-4-methylpyridine-2-carboxylic acid is a trifunctional heterocyclic building block essential for the synthesis of bioactive scaffolds in medicinal chemistry.[1] Characterized by a "push-pull" e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-4-methylpyridine-2-carboxylic acid is a trifunctional heterocyclic building block essential for the synthesis of bioactive scaffolds in medicinal chemistry.[1] Characterized by a "push-pull" electronic structure—featuring an electron-donating methyl group at C4, an electron-withdrawing carboxylic acid at C2, and a tautomerizable hydroxyl/oxo group at C6—this molecule serves as a critical intermediate for HIV integrase inhibitors, antifungals, and metal-coordinating ligands.[2] This guide details its physicochemical properties, synthetic utility, and downstream functionalization strategies.[2]

Physicochemical Identity & Tautomerism

Nomenclature & Identification[1][2]
  • IUPAC Name: 6-Hydroxy-4-methylpyridine-2-carboxylic acid[3][4][5]

  • Alternative Names: 6-Hydroxy-4-methylpicolinic acid; 4-Methyl-6-hydroxypicolinic acid; 4-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

  • CAS Registry Number: 53224-85-2 (Commonly cited for the hydroxy form); 10350-06-8 (Often cited for the oxo-tautomer).

  • Molecular Formula: C₇H₇NO₃[2]

  • Molecular Weight: 153.14 g/mol [2]

Structural Tautomerism

A defining feature of this building block is its lactam-lactim tautomerism.[1] In the solid state and in neutral aqueous solution, the compound exists predominantly as the 2-pyridone (6-oxo) tautomer. This equilibrium dictates its reactivity profile:


-alkylation vs. 

-alkylation depends heavily on solvent polarity and base selection.

Tautomerism Hydroxy Lactim Form (6-Hydroxy-4-methylpicolinic acid) Aromatic Pyridine Ring Oxo Lactam Form (6-Oxo-1,6-dihydropyridine) Dominant in Solution/Solid Hydroxy->Oxo  Proton Transfer  

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[2] The pyridone form (Right) is thermodynamically favored in polar media.[2]

Key Properties Table[1]
PropertyValue/DescriptionRelevance
pKa (Acid) ~3.2 (COOH)Forms zwitterions; soluble in basic buffers.[1]
pKa (Base) ~0.8 (Pyridine N)Weakly basic due to electron-withdrawing COOH.
Solubility DMSO, MeOH, aq.[2] NaOHPoor solubility in non-polar solvents (DCM, Hexane).[2]
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1]
Melting Point >250°C (Decomposes)High MP indicates strong intermolecular H-bonding.

Synthetic Routes & Production

While often purchased, the synthesis of this core is instructive for understanding its impurity profile.[2]

Industrial Synthesis Strategy (Guareschi-Thorpe Modification)

The most robust route involves the condensation of ethyl acetoacetate with cyanoacetamide (or related active methylene compounds) followed by hydrolysis.[1]

  • Cyclization: Reaction of ethyl acetoacetate with cyanoacetamide in the presence of base (KOH/EtOH) yields the intermediate 3-cyano-6-hydroxy-4-methyl-2-pyridone.[1]

  • Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl) converts the nitrile to the acid.[1] If a 3-position ester/nitrile is present, high-temperature decarboxylation is required to yield the 2-COOH, 4-Me, 6-OH substitution pattern.

Biocatalytic / Oxidative Route

Alternative routes involve the selective oxidation of 2,4-dimethylpyridine-N-oxide or the enzymatic hydroxylation of 4-methylpicolinic acid , though these are less common for bulk building block preparation due to regioselectivity challenges.[1]

Functionalization & Reactivity (The "Building Block" Utility)

The primary value of 6-hydroxy-4-methylpyridine-2-carboxylic acid lies in its conversion to the 6-chloro derivative or its use as a chelating scaffold .

Reactivity Map[2]

Reactivity Core 6-Hydroxy-4-methyl pyridine-2-carboxylic acid Chloro 6-Chloro-4-methyl picolinic acid (Scaffold for SNAr) Core->Chloro POCl3 / PCl5 (Deoxychlorination) Ester Methyl/Ethyl Ester (Protected Form) Core->Ester MeOH / H2SO4 (Fischer Esterification) Amide Picolinamide Derivatives (HIV Integrase Inhibitors) Core->Amide Amine / HATU (Peptide Coupling) Metal Ruthenium/Zinc Complexes (Catalysis/Imaging) Core->Metal M(II) Salts (Chelation)

Figure 2: Divergent synthesis pathways from the parent building block.[1]

Protocol: Deoxychlorination to 6-Chloro-4-methylpicolinic acid

This is the most critical transformation, converting the OH group into a reactive Chlorine handle for subsequent ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 reactions.

Objective: Synthesis of 6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7).[6] Scale: 10 mmol basis.

Reagents:

  • 6-Hydroxy-4-methylpyridine-2-carboxylic acid (1.53 g, 10 mmol)

  • Phosphorus oxychloride (

    
    ) (10 mL, Excess)
    
  • Phosphorus pentachloride (

    
    ) (0.5 g, catalytic booster)[2]
    
  • Caution: This reaction generates HCl gas and requires a fume hood.[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Addition: Charge the flask with the starting material (solid). Carefully add

    
     (solvent/reagent). Add 
    
    
    
    to facilitate the reaction initiation.
  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours. The suspension should transition to a clear solution as the chlorination proceeds.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a less polar spot.[2]

  • Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Hydrolysis: Pour the thick residue onto crushed ice (50 g) with vigorous stirring. The acid chloride intermediate hydrolyzes to the carboxylic acid.

  • Isolation: Adjust pH to ~3–4 using saturated sodium acetate or dilute NaOH (keep temperature <10°C). The product often precipitates. If not, extract with Ethyl Acetate (3 x 30 mL).[2]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Toluene/Hexane if necessary.
    

Yield Expectation: 75–85% Validation:


 NMR (

) should show loss of the broad OH/NH signal and a shift in the aromatic protons.

Medicinal Chemistry Applications

HIV Integrase Inhibition

The 6-hydroxy-picolinamide motif is a privileged scaffold in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] The triad of the pyridine nitrogen, the 6-hydroxyl (or oxo), and the amide carbonyl forms a planar metal-binding pharmacophore that chelates the


 ions in the enzyme's active site.[2]
  • Mechanism:[2][7][8] The 4-methyl group provides steric bulk that fills the hydrophobic pocket, improving potency compared to the unsubstituted analog.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<160 Da) and high ligand efficiency, this acid is an ideal "fragment" for screening against metalloenzymes (e.g., histone demethylases, matrix metalloproteinases).[2]

  • Vector: The C4-methyl group can be oxidized or brominated (via NBS) to extend the fragment into adjacent sub-pockets.

Safety & Handling References

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store at +2°C to +8°C under Argon. The compound is hygroscopic; moisture absorption can shift the tautomeric equilibrium and complicate stoichiometric calculations.

References

  • Matrix Fine Chemicals. (2024). Product Specification: 6-Hydroxy-4-methylpyridine-2-carboxylic acid.

  • PubChem. (2024).[6] Compound Summary: 6-Chloro-4-methylpyridine-2-carboxylic acid (Downstream Derivative).[1] [2]

  • Organic Chemistry Portal. (2023). Pyridine Synthesis via Guareschi-Thorpe Condensation.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Hydroxypicolinic acid derivatives.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Purification of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Topic: Solubility Profile & Purification of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Purification of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

[1]

Executive Summary

6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 53636-25-8), often referred to as 4-methyl-6-hydroxypicolinic acid , serves as a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and ruthenium-based coordination complexes.[1] Its utility, however, is frequently bottlenecked by its complex solubility behavior, which is governed by keto-enol tautomerism and zwitterionic character.

This guide provides a mechanistic analysis of its solvation properties, contrasting aqueous pH-dependency with organic solvent compatibility.[1] It establishes a self-validating framework for solubility determination and outlines a field-proven purification protocol based on isoelectric precipitation.[1]

Molecular Architecture & Solvation Mechanisms

To master the solubility of this compound, one must understand that it does not exist as a static structure. It exists in a dynamic equilibrium heavily influenced by the solvent environment.[1]

The Tautomeric Equilibrium

In the solid state and in polar solvents, the molecule predominantly exists as the 2-pyridone tautomer (keto form) rather than the 2-hydroxypyridine (enol form). This preference significantly increases the crystal lattice energy due to strong intermolecular hydrogen bonding (dimerization similar to DNA base pairing), rendering the solid difficult to dissolve in non-polar media.

Zwitterionic Character

The presence of the basic pyridine nitrogen (pKa ~3.2) and the acidic carboxylic acid (pKa ~3-4) creates a zwitterionic species at neutral pH.[1]

  • Low pH (< 2): Cationic form (Soluble).[1]

  • Neutral pH (~3–5): Zwitterionic/Neutral form (Least Soluble - Isoelectric Point).[1]

  • High pH (> 8): Anionic carboxylate/enolate form (Highly Soluble).[1]

Visualization: pH-Dependent Speciation

The following diagram illustrates the structural shifts that dictate aqueous solubility.

Tautomerism Cation Cationic Form (Protonated N, COOH) High Solubility Neutral Neutral/Zwitterionic Form (Isoelectric Point) Lowest Solubility (Precipitates) Cation->Neutral  Add Base (pH ↑ to ~3-4)   Neutral->Cation  Add Acid (pH ↓)   Anion Anionic Form (Deprotonated COO-, Pyridone) High Solubility Neutral->Anion  Add Base (pH ↑ to >8)   Anion->Neutral  Add Acid (pH ↓)  

Figure 1: The pH-dependent ionization states of 6-hydroxy-4-methylpyridine-2-carboxylic acid. Solubility is minimized at the neutral/zwitterionic state, utilized for purification.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility characteristics based on polarity and hydrogen-bonding capability.

Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous (Acidic) 1M HClHigh (>50 mg/mL)Protonation of the pyridine nitrogen disrupts crystal lattice; forms soluble hydrochloride salt.[1]
Aqueous (Basic) 1M NaOH / Na₂CO₃High (>100 mg/mL)Deprotonation of carboxylic acid and hydroxyl group forms highly soluble di-anion.[1]
Aqueous (Neutral) Water (pH 6-7)Low (<2 mg/mL)Zwitterionic character leads to strong intermolecular attraction and precipitation.[1]
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)High dielectric constant disrupts zwitterionic lattice; excellent H-bond acceptor capability.[1]
Polar Protic Methanol, EthanolModerate (Heat req.)[1]Soluble at reflux; often sparingly soluble at RT.[1] Used for recrystallization.[1][2][3]
Non-Polar Hexane, Toluene, DCMNegligible Cannot overcome the high lattice energy of the polar/zwitterionic crystal.[1]
Critical Application Notes
  • DMSO: The preferred solvent for preparing stock solutions for biological assays (e.g., 100 mM stocks).[1] Note that DMSO is hygroscopic; water absorption can trigger precipitation over time.[1]

  • Methanol/Ethanol: While solubility is moderate, these are the solvents of choice for esterification reactions.[1] The methyl ester derivative is significantly more soluble in organic solvents (DCM, EtOAc) than the free acid.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch/polymorph.[1]

Materials: HPLC-grade solvent, 0.45 µm syringe filter, Agilent 1100/1200 HPLC (or equivalent).

  • Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).

  • Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter (use Nylon for aqueous).

  • Quantification: Dilute the filtrate 100x with mobile phase (e.g., Water/MeOH 50:50) and inject into HPLC.

    • Detection: UV at 254 nm or 280 nm.[1]

    • Calculation: Compare Peak Area against a standard curve prepared in DMSO.[1]

Protocol B: Purification via Isoelectric Precipitation

This is the industry-standard method for isolating the compound from crude reaction mixtures, exploiting its pH-dependent solubility.

Context: This method assumes the compound is currently dissolved in a basic reaction mixture (e.g., after hydrolysis of an ester).[1]

Workflow Diagram:

Purification Crude Crude Reaction Mixture (Basic pH > 10) Filter1 Filtration (Remove Insolubles) Crude->Filter1 Remove byproducts Acidify Acidification Add 6M HCl dropwise to pH 3-4 Filter1->Acidify Clear Filtrate Precip Precipitation (Isoelectric Point) Acidify->Precip White/Off-white solid forms Filter2 Vacuum Filtration Precip->Filter2 Wash Wash Cake (Cold Water + Cold EtOH) Filter2->Wash Remove salts Dry Drying (Vacuum Oven, 50°C) Wash->Dry

Figure 2: Purification workflow utilizing the "U-shaped" solubility curve.[1] The compound precipitates cleanly at its isoelectric point.

Step-by-Step Procedure:

  • Dissolution: If starting with crude solid, suspend in water and add 2M NaOH until pH > 10.[1] The solution should become clear (yellow/brown tint is common).[1]

  • Clarification: Filter the basic solution through a Celite pad to remove non-acidic impurities (e.g., unreacted starting materials that are insoluble in water).[1]

  • Precipitation:

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Monitor pH.[1][4][5] A heavy precipitate will form as pH approaches 4.0.[1]

    • Critical Step: Do not overshoot to pH < 1, or the compound will re-dissolve as the hydrochloride salt.[1] Target pH 3.0–3.5.[1]

  • Isolation: Stir the slurry for 30 minutes to ensure crystal maturation. Filter via Büchner funnel.[1][2]

  • Washing: Wash the filter cake with 2x volumes of ice-cold water (removes NaCl) followed by 1x volume of cold acetone (removes organic impurities and aids drying).[1]

References

  • Sigma-Aldrich. 6-Hydroxypyridine-2-carboxylic acid Product Specification. (Analogous solubility data). Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70282, 6-Methylpicolinic acid.[1] Retrieved from .[1]

  • ChemicalBook. 6-Hydroxy-2-pyridinecarboxylic acid Physical Properties and Synthesis. Retrieved from .[1]

  • MedChemExpress. 6-Methylpicolinic acid Solubility and Reagent Data. Retrieved from .[1]

  • Organic Syntheses. Synthesis of 6-Hydroxynicotinic acid (Methodology applicable to 4-methyl derivative). Org.[1][4][6][7] Synth. 1951, 31, 72. Retrieved from .[1]

Sources

Foundational

Distinguishing Core Scaffolds: A Comparative Analysis of 6-Hydroxy-4-methyl-2-pyridone and 2-Hydroxy-6-methylpyridine-4-carboxylic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Pyridone and hydroxypyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridone and hydroxypyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and diverse biological activities. This technical guide provides a comprehensive analysis of two structurally related yet functionally distinct compounds: 6-hydroxy-4-methyl-2-pyridone and 2-hydroxy-6-methylpyridine-4-carboxylic acid. The primary differentiator, a carboxylic acid moiety at the 4-position, imparts significant changes in physicochemical properties, reactivity, and synthetic utility. This document will dissect these differences, offering field-proven insights into their synthesis, characterization, and strategic application in research and development. We will explore the critical role of tautomerism, comparative spectroscopic signatures, and the divergent applications that arise from their unique structural features, providing researchers with the foundational knowledge to select the appropriate scaffold for their specific objectives.

Introduction

The pyridine ring and its oxidized counterpart, the pyridone, are privileged structures in drug discovery. Their ability to participate in hydrogen bonding, metal chelation, and π-π stacking makes them ideal for interacting with biological targets.[1] Compounds based on these rings are found in a wide array of therapeutics, from anti-HIV agents to neuroleptics and herbicides.[1][2]

This guide focuses on two specific derivatives that, while sharing a common 6-methyl-hydroxypyridine core, are often employed for divergent purposes. 6-Hydroxy-4-methyl-2-pyridone is a versatile intermediate, notably used in the synthesis of dyes and various bioactive molecules.[2] In contrast, 2-hydroxy-6-methylpyridine-4-carboxylic acid serves as a crucial building block, particularly in the development of pharmaceuticals for neurological disorders and advanced agrochemicals.[1][3] The key to their distinct applications lies in the functional group at the 4-position: a hydroxyl group versus a carboxylic acid. This seemingly minor alteration fundamentally changes the molecule's electronic properties, reactivity, and synthetic potential. Understanding these differences is paramount for chemists and pharmacologists aiming to leverage these scaffolds in their research.

Part 1: Molecular Structure and Physicochemical Properties

Core Structural Differences

The fundamental distinction between the two molecules is the substituent at the 4-position of the pyridine ring. 6-Hydroxy-4-methyl-2-pyridone features a hydroxyl (-OH) group, whereas 2-hydroxy-6-methylpyridine-4-carboxylic acid possesses a carboxyl (-COOH) group. This difference is visually represented below.

Caption: Core structures highlighting the key functional group difference.

The Critical Role of Tautomerism

A crucial concept for hydroxypyridines is the existence of prototropic tautomers: the hydroxy (enol) form and the pyridone (keto) form.[4] The equilibrium between these forms is highly sensitive to the solvent environment.[5][6] In polar solvents, the more polar pyridone form, which has significant charge separation in its resonance structures, is better solvated and thus predominates.[5][7] In the gas phase or non-polar solvents, the aromatic hydroxy form is often more stable.[7]

For both molecules, this tautomerism is a key consideration. The presence of additional functional groups, like the carboxylic acid, can further influence this equilibrium.[8]

Tautomers cluster_A 6-Hydroxy-4-methyl-2-pyridone Tautomers cluster_B 2-Hydroxy-6-methylpyridine-4-carboxylic Acid Tautomers A_pyridone Pyridone (Keto) Form (Favored in polar solvents) A_hydroxy Hydroxypyridine (Enol) Form A_pyridone->A_hydroxy B_pyridone Pyridone (Keto) Form B_hydroxy Hydroxypyridine (Enol) Form (Aromatic) B_pyridone->B_hydroxy Synthesis_A start Ethyl acetoacetate + Cyanoacetamide reagent Base (e.g., KOH) Microwave Irradiation (200W, 4 min) start->reagent intermediate Reaction Mixture reagent->intermediate workup Acidification (HCl) intermediate->workup product 3-Cyano-6-hydroxy-4-methyl-2-pyridone workup->product

Caption: Workflow for the synthesis of a 2-pyridone precursor. [9] Detailed Protocol: Microwave Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone [9]

  • Mixing Reagents: In a suitable microwave reaction vessel, thoroughly mix ethyl acetoacetate (0.02 mol, 2.6 g), cyanoacetamide (0.02 mol, 1.68 g), and powdered potassium hydroxide (0.02 mol, 1.12 g).

  • Microwave Irradiation: Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.

  • Work-up: After cooling, the resulting reaction mixture is acidified, typically with concentrated HCl, to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed, and dried. This protocol yields the 3-cyano derivative, which is a common precursor.

Synthesis of 2-Hydroxy-6-methylpyridine-4-carboxylic Acid

The synthesis of this compound often starts from a pre-formed pyridine ring, such as 2,6-lutidine, which undergoes oxidation. Biocatalytic methods are emerging as a greener alternative to traditional chemical oxidation using harsh reagents like potassium permanganate. [10]

Synthesis_B start 2,6-Lutidine biocatalyst Recombinant E. coli (expressing xylene monooxygenase) start->biocatalyst biotransformation Biotransformation (Hydroxylation & Oxidation) biocatalyst->biotransformation isolation Extraction / Chromatography biotransformation->isolation product 2-Hydroxy-6-methylpyridine-4-carboxylic Acid isolation->product

Caption: Conceptual workflow for biocatalytic synthesis. [10] Conceptual Protocol: Biocatalytic Synthesis from 2,6-Lutidine [10]

  • Catalyst Preparation: Cultivate recombinant E. coli cells engineered to express an appropriate oxidizing enzyme (e.g., xylene monooxygenase).

  • Biotransformation: In a bioreactor with suitable growth media, introduce the cell culture and feed the starting material, 2,6-lutidine.

  • Reaction Progression: The whole-cell catalysts convert 2,6-lutidine through a cascade of oxidation steps, first hydroxylating a methyl group and then oxidizing it to a carboxylic acid.

  • Monitoring: Track the consumption of the starting material and formation of the product using HPLC or GC.

  • Product Isolation: Once the biotransformation is complete, separate the product from the cells and aqueous medium via extraction or chromatography.

Comparative Chemical Reactivity

The carboxylic acid group is the major determinant of the differential reactivity. It serves as a versatile handle for a variety of chemical transformations that are not readily accessible to the simple hydroxyl group of the other compound.

  • 2-Hydroxy-6-methylpyridine-4-carboxylic Acid:

    • Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules. This is a cornerstone of its utility in drug development.

    • Reduction: The carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. [1]* 6-Hydroxy-4-methyl-2-pyridone:

    • Oxidation: The hydroxyl group can be oxidized to a carbonyl group. [1] * Electrophilic Substitution: The electron-rich pyridone ring is susceptible to electrophilic substitution reactions.

Part 3: Applications in Research and Development

The choice between these two scaffolds is driven by the synthetic goal. One serves as a versatile platform for building diverse libraries, while the other is a key intermediate for specific classes of compounds.

Applications of 6-Hydroxy-4-methyl-2-pyridone

This compound and its close derivatives are foundational for several classes of commercially and biologically important molecules.

  • Dye Synthesis: Substituted 2-pyridones are extensively used as coupling components in the synthesis of arylazo pyridone dyes. [2]* Pharmaceutical Intermediates: It is a precursor for various biologically active compounds. For instance, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a starting material for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV. [2]* Bioactive Scaffolds: The 2-pyridone core is found in molecules with antibacterial, anticonvulsant, and herbicidal activities. [2]

Applications of 2-Hydroxy-6-methylpyridine-4-carboxylic Acid

The presence of the carboxylic acid makes this molecule a highly valuable building block for creating targeted molecules with specific functionalities.

  • Pharmaceutical Development: It is a key intermediate for pharmaceuticals, particularly those targeting neurological disorders. Its structure can be elaborated to enhance bioavailability and efficacy. [3]The pyridine carboxylic acid scaffold is fundamental in drugs for tuberculosis and cancer, enabling critical interactions with biological targets. [1]* Agrochemicals: It is used in the formulation of modern herbicides and fungicides, contributing to improved crop yields. [1][3]* Material Science: The compound's reactivity and stability are explored in the development of novel polymers and coatings. [3]

Conclusion

While 6-hydroxy-4-methyl-2-pyridone and 2-hydroxy-6-methylpyridine-4-carboxylic acid share a substituted hydroxypyridine core, they are not interchangeable. The defining difference—a hydroxyl versus a carboxylic acid group at the 4-position—creates a significant divergence in their chemical personality and utility.

  • 6-Hydroxy-4-methyl-2-pyridone is best viewed as a key intermediate for specific classes of compounds like dyes and certain bioactive agents where the pyridone ring itself is the central pharmacophore.

  • 2-Hydroxy-6-methylpyridine-4-carboxylic Acid is a more versatile building block, where the carboxylic acid provides a reactive handle for extensive chemical modification, making it invaluable for library synthesis and the development of complex target molecules in the pharmaceutical and agrochemical industries.

For researchers and drug development professionals, a clear understanding of these distinctions—from their tautomeric behavior and spectroscopic signatures to their synthetic accessibility and reactive potential—is essential for the rational design and efficient execution of synthetic strategies.

References

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ZASTITA MATERIJALA, 60(3), 229-236. Available at: [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. [Link]

  • Tautomerization paths of 2(and 4)-hydroxypyridine (called here HP) to 2(and 4)-pyridone (called here PY) with water molecules were investigated by the use of density functional theory calculations. (2005). The Journal of Physical Chemistry A. [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Semantic Scholar. [Link]

  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1543. Available at: [Link]

  • Frank, J., & Katritzky, A. R. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1431. Available at: [Link]

  • Microwave synthesis of 3-cyano-6--hydroxy-4-methyl-2-pyridone. (n.d.). ResearchGate. [Link]

  • Molbase. (n.d.). 2-HYDROXY-6-METHYLPYRIDINE-4-CARBOXYLIC ACID. Molbase. Available at: [Link]

  • Findlay, J. A., & Kwan, D. (1973). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. Canadian Journal of Chemistry, 51(10), 1617-1621. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • PubChemLite. (n.d.). 2-hydroxy-6-methylpyridine-4-carboxylic acid (C7H7NO3). PubChemLite. Available at: [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. Available at: [Link]

  • PubChem. (n.d.). 1-Sec-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone. PubChem. Available at: [Link]

  • The chemistry of some 6-methyl-4-hydroxy-2-pyridones. (1973). ResearchGate. [Link]

  • Natural 4-Hydroxy-2-pyrones and Their Applications. (2024). Encyclopedia.pub. [Link]

  • 2-Hydroxy-6-Methylisonicotinic Acid - Specification. (n.d.). Cdn.online-msds.com. Available at: [Link]

  • Kushwaha, V., Singh, R. P., & Katyal, M. (1973). Metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid. Talanta, 20(4), 431–432. Available at: [Link]

  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1989).
  • Károlyi, D., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism. Crystal Growth & Design. [Link]

  • Besso, H., et al. (1977). Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[4][7]annelated rings and oxygen at the-[7]position. Journal of the Chemical Society, Perkin Transactions 1, 1-12. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2018). CrystEngComm. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

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Protocols & Analytical Methods

Method

Strategic Synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid from 2,4-Lutidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide to a robust multi-step synthesis of 6-Hydroxy-4-methylpyridine-2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to a robust multi-step synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and materials science. Starting from the readily available precursor 2,4-Lutidine (2,4-dimethylpyridine), this protocol details a strategic four-step sequence: N-oxidation, regioselective chlorination, nucleophilic hydroxylation, and a critical, selective oxidation of the C2-methyl group. The narrative emphasizes the chemical rationale behind each transformation, offering field-proven insights into reaction control, purification, and troubleshooting. Detailed, step-by-step protocols are provided for each stage, alongside characterization data and safety considerations, to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Introduction

Polysubstituted pyridine derivatives are privileged scaffolds in medicinal chemistry and functional materials due to their unique electronic properties and ability to engage in hydrogen bonding. Specifically, 6-Hydroxy-4-methylpyridine-2-carboxylic acid incorporates three key functional groups—a carboxylic acid, a hydroxyl group, and a methyl group—on a single pyridine core, making it a highly versatile intermediate for creating complex molecular architectures. The synthesis of such highly decorated heterocycles, however, presents significant challenges related to regioselectivity and functional group compatibility.

Direct functionalization of a simple methylpyridine precursor is often impractical due to difficulties in controlling the site of reaction. This guide, therefore, outlines a logical and controllable synthetic pathway that strategically builds the desired functionality onto the pyridine ring. The chosen route begins with 2,4-Lutidine and leverages established, yet nuanced, heterocyclic chemistry transformations:

  • N-Oxidation: To activate the pyridine ring for subsequent functionalization.

  • Rearrangement Chlorination: To introduce a halogen at a key position, which serves as a handle for the subsequent introduction of the hydroxyl group.

  • Nucleophilic Aromatic Substitution: To install the C6-hydroxyl group.

  • Selective Side-Chain Oxidation: To convert the C2-methyl group into the target carboxylic acid, while preserving the C4-methyl group.

This document serves as both a theoretical guide and a practical laboratory manual, explaining the causality behind experimental choices to empower researchers to not only replicate the synthesis but also adapt it for analogous structures.

Overall Synthetic Scheme

The complete synthetic pathway from 2,4-Lutidine to the final product is illustrated below.

Synthetic_Pathway Start 2,4-Lutidine Step1_Product 2,4-Lutidine N-Oxide Start->Step1_Product Step 1: N-Oxidation H₂O₂ / Acetic Acid Step2_Product 2-Chloro-4,6-dimethylpyridine Step1_Product->Step2_Product Step 2: Chlorination POCl₃, Heat Step3_Product 6-Hydroxy-2,4-dimethylpyridine (Intermediate) Step2_Product->Step3_Product Step 3: Hydroxylation aq. NaOH, High T, P Final_Product 6-Hydroxy-4-methylpyridine-2-carboxylic acid (Target Molecule) Step3_Product->Final_Product Step 4: Selective Oxidation KMnO₄, Heat

Caption: Four-step synthesis of the target molecule from 2,4-Lutidine.

Part I: Synthesis of Key Intermediate: 6-Hydroxy-2,4-dimethylpyridine

Principle and Rationale

The initial phase of the synthesis focuses on installing the C6-hydroxyl group. Direct C-H hydroxylation of 2,4-Lutidine is not regioselective. Therefore, a more classical and controllable approach is employed. First, the pyridine nitrogen is oxidized to an N-oxide. This transformation electronically perturbs the ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack after rearrangement with an activating agent like phosphorus oxychloride (POCl₃). The subsequent chlorination reaction introduces a chlorine atom, a good leaving group, which is then displaced by a hydroxide ion under high temperature and pressure to yield the desired hydroxylated intermediate.

Protocol 1.1: N-Oxidation of 2,4-Lutidine

This protocol converts the starting material into its corresponding N-oxide, which is the activated precursor for the subsequent chlorination step.

Reagents and Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4-Lutidine 107.15 53.6 g (57.0 mL) 0.50
Glacial Acetic Acid 60.05 200 mL -
Hydrogen Peroxide (30% w/w) 34.01 68.0 g (61.2 mL) 0.60
Sodium Bicarbonate (sat. aq.) - ~500 mL -
Dichloromethane (DCM) - 3 x 150 mL -

| Anhydrous Magnesium Sulfate | - | ~20 g | - |

Step-by-Step Methodology

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-Lutidine and glacial acetic acid.

  • Stir the mixture and begin heating to 70-75°C using a water bath.

  • Once the temperature is stable, add the 30% hydrogen peroxide solution dropwise via an addition funnel over a period of 1 hour. Caution: The reaction is exothermic; maintain the temperature below 90°C.

  • After the addition is complete, continue stirring at 75°C for an additional 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Perform this in a large beaker as significant foaming will occur.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is 2,4-Lutidine N-Oxide, which can be used in the next step without further purification. Expected yield: >90%.

Protocol 1.2: Chlorination of 2,4-Lutidine N-Oxide

This step introduces a chlorine atom at the C2 position of the pyridine ring through a rearrangement mechanism.

Reagents and Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4-Lutidine N-Oxide 123.15 61.6 g 0.50
Phosphorus Oxychloride (POCl₃) 153.33 230 g (140 mL) 1.50
Crushed Ice - ~1 L -
5 M Sodium Hydroxide - As needed -
Diethyl Ether - 3 x 200 mL -

| Anhydrous Sodium Sulfate | - | ~20 g | - |

Step-by-Step Methodology

  • Caution: Perform this reaction in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • In a 500 mL round-bottom flask, carefully add the crude 2,4-Lutidine N-Oxide to phosphorus oxychloride.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 3 hours. The solution will turn dark.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker (at least 2 L), prepare a slurry of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

  • Once the quench is complete, slowly neutralize the acidic solution with 5 M NaOH until the pH is approximately 8-9. Keep the solution cool in an ice bath during neutralization.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, 2-Chloro-4,6-dimethylpyridine, can be purified by vacuum distillation to yield a colorless liquid. Expected yield: 60-70%.

Protocol 1.3: Hydrolysis of 2-Chloro-4,6-dimethylpyridine

This protocol displaces the chloro group with a hydroxyl group via nucleophilic aromatic substitution under forcing conditions.

Reagents and Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-4,6-dimethylpyridine 141.59 42.5 g 0.30
Sodium Hydroxide 40.00 36.0 g 0.90
Water 18.02 120 mL -

| Concentrated HCl (12 M) | - | As needed | - |

Step-by-Step Methodology

  • Combine 2-Chloro-4,6-dimethylpyridine, sodium hydroxide, and water in a high-pressure steel autoclave equipped with a stirrer.

  • Seal the autoclave and heat the mixture to 160-170°C. The internal pressure will rise significantly.

  • Maintain this temperature with stirring for 8-10 hours.

  • Allow the autoclave to cool completely to room temperature before opening.

  • Transfer the resulting dark solution to a beaker and cool in an ice bath.

  • Carefully acidify the solution with concentrated HCl to pH 6.5-7.0. The product will precipitate as a solid.

  • Filter the solid precipitate using a Büchner funnel and wash with a small amount of cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to afford 6-Hydroxy-2,4-dimethylpyridine as off-white crystals. Expected yield: 75-85%.

Part II: Selective Oxidation to 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Principle and Rationale

This final and most critical step involves the selective oxidation of the methyl group at the C2 position to a carboxylic acid, leaving the C4-methyl group intact. The C2-methyl group is electronically activated by the adjacent ring nitrogen, making it more susceptible to oxidation compared to the C4-methyl group. The electron-donating hydroxyl group at C6 further modulates the ring's reactivity. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation under aqueous basic conditions.[1][2] Careful control of stoichiometry and temperature is essential to prevent over-oxidation or reaction at the C4-methyl position.

Oxidation_Mechanism cluster_0 Mechanism Rationale Start Intermediate: 6-Hydroxy-2,4-dimethylpyridine Activated C2-Methyl Group (Electronically Activated by N) Start->Activated Position α to Nitrogen Less_Activated C4-Methyl Group (Less Activated) Start->Less_Activated Oxidant KMnO₄ (Strong Oxidant) Activated->Oxidant Preferential Attack Less_Activated->Oxidant Preferential Attack Product Target Acid: Carboxylic acid at C2 Oxidant->Product Oxidation

Caption: Rationale for the selective oxidation of the C2-methyl group.

Protocol 2.1: Permanganate Oxidation of 6-Hydroxy-2,4-dimethylpyridine

Reagents and Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Hydroxy-2,4-dimethylpyridine 123.15 24.6 g 0.20
Potassium Permanganate (KMnO₄) 158.03 63.2 g 0.40
Water 18.02 1 L -
Concentrated HCl (12 M) - As needed -

| Sodium Sulfite (optional) | - | As needed | - |

Step-by-Step Methodology

  • In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 6-Hydroxy-2,4-dimethylpyridine in 500 mL of water.

  • Heat the solution to 80°C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate in 500 mL of water. This may require gentle warming.

  • Slowly add the KMnO₄ solution to the reaction flask over 2-3 hours, maintaining the reaction temperature between 80-90°C. The characteristic purple color of permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue stirring at 90°C for an additional hour to ensure the reaction goes to completion.

  • Cool the mixture to about 50°C and filter the hot solution through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • (Optional) If the filtrate is still purple, add a small amount of sodium sulfite to quench the excess KMnO₄.

  • Cool the clear, colorless filtrate in an ice bath.

  • Slowly acidify the filtrate with concentrated HCl. The target product, 6-Hydroxy-4-methylpyridine-2-carboxylic acid, is least soluble at its isoelectric point (pH ~3-4) and will precipitate as a white or off-white solid.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 40-50%
Melting Point >270 °C (decomposes)
¹H NMR Consistent with the structure
Mass Spectrometry [M+H]⁺ = 154.05
Purity (HPLC) >95%

Safety Precautions

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and water-reactive. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Potassium Permanganate (KMnO₄): Strong oxidizer. Do not mix with combustible materials.

  • High-Pressure Reactions: The hydrolysis step involves high temperature and pressure. Use a properly rated and maintained autoclave and follow all safety protocols for its operation.

  • Acid/Base Neutralizations: These steps are highly exothermic. Perform them slowly and with external cooling (ice bath).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in N-Oxidation Incomplete reaction; decomposition of H₂O₂.Ensure temperature is maintained at 70-75°C. Use fresh H₂O₂. Increase reaction time.
Low yield in Chlorination Incomplete reaction; inefficient extraction.Ensure reflux is maintained for the full duration. Perform extractions thoroughly.
Hydrolysis fails or is incomplete Insufficient temperature, pressure, or time.Ensure the autoclave reaches and maintains the target temperature of 160-170°C. Extend the reaction time if necessary.
Oxidation is sluggish or incomplete Low temperature; insufficient oxidant.Maintain reaction temperature at 80-90°C. Ensure KMnO₄ is fully dissolved before addition.
Final product is dark/impure Contamination from MnO₂; over-oxidation.Ensure thorough filtration of MnO₂ while the solution is hot. Avoid excessive heating or prolonged reaction times during oxidation. Recrystallize the final product.

Conclusion

This application note details a reliable and scalable synthetic route to 6-Hydroxy-4-methylpyridine-2-carboxylic acid from an inexpensive starting material. By strategically sequencing N-oxidation, chlorination, hydrolysis, and selective oxidation, this protocol overcomes the regioselectivity challenges inherent in pyridine chemistry. The provided step-by-step methodologies, coupled with explanations of the underlying chemical principles, equip researchers with the necessary tools to successfully synthesize this valuable building block for applications in drug discovery and beyond.

References

  • Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 4(5), 386-389. Available at: [Link]

  • Le, C., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Cislak, F. E. (1957). Oxidation of methyl-pyridines. U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.
  • O'Brien, J. F., & O'Brien, C. J. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(6), 1051-1055. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID. Product Page. Available at: [Link]

  • O'Brien, J. F., & O'Brien, C. J. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Available at: [Link]

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Application

6-Hydroxy-4-methylpyridine-2-carboxylic Acid: A Versatile Ligand in Coordination Chemistry for Catalysis and Drug Development

Introduction: Unveiling the Potential of a Multifaceted Pyridine Derivative In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of innovative metal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Pyridine Derivative

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of innovative metal complexes with tailored properties. Among the vast array of organic molecules utilized as ligands, pyridine derivatives hold a prominent position due to their rich coordination chemistry and diverse applications. This technical guide focuses on 6-hydroxy-4-methylpyridine-2-carboxylic acid, a bifunctional ligand that has garnered increasing attention for its ability to form stable complexes with a variety of metal ions. Its unique structural features, combining a carboxylic acid and a hydroxyl group on a pyridine scaffold, offer multiple coordination modes and the potential for intricate metal-ligand interactions. This versatility makes it a compelling candidate for applications ranging from catalysis to the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, coordination chemistry, and applications of 6-hydroxy-4-methylpyridine-2-carboxylic acid, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

6-Hydroxy-4-methylpyridine-2-carboxylic acid is a white to off-white solid with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . The presence of both a carboxylic acid and a hydroxyl group imparts a degree of amphiprotic character and facilitates various coordination modes with metal centers.

PropertyValueReference
IUPAC Name6-hydroxy-4-methylpyridine-2-carboxylic acid
CAS Number846046-02-4
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceSolid
Melting Point>300 °C (decomposes)

The ligand can exist in different tautomeric forms, and its deprotonation state is dependent on the pH of the medium, which is a critical consideration in the synthesis of its metal complexes.

Synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid: A Multi-step Approach

Protocol 1: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This initial step utilizes a condensation reaction between ethyl acetoacetate and cyanoacetamide.[1][2][3][4]

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl acetoacetate and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Subsequent Steps (Proposed Pathway):

The conversion of 3-cyano-6-hydroxy-4-methyl-2-pyridone to the target carboxylic acid would involve the following conceptual steps, for which detailed experimental optimization would be required:

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.[5]

  • Deoxygenation of the Pyridone: The 2-hydroxy (or 2-oxo) group of the pyridone needs to be removed. This can be a challenging step but might be achievable through conversion to a 2-chloro derivative followed by reductive dehalogenation. The reaction of the pyridone with a chlorinating agent like phosphorus oxychloride could yield the 2-chloro-4-methyl-6-hydroxypyridine derivative.[6]

  • Oxidation of the Methyl Group: The methyl group at the 4-position would then need to be selectively oxidized to a carboxylic acid. This can be a challenging transformation in the presence of other functional groups.[7][8][9]

It is important to note that this is a proposed synthetic pathway and would require significant experimental work to optimize reaction conditions and yields.

Coordination Chemistry: A Ligand with Diverse Binding Capabilities

The true utility of 6-hydroxy-4-methylpyridine-2-carboxylic acid lies in its ability to act as a versatile chelating ligand for a wide range of metal ions. The presence of the pyridine nitrogen, the carboxylate oxygen atoms, and the hydroxyl oxygen allows for several coordination modes.

Figure 1: Potential coordination modes of 6-hydroxy-4-methylpyridine-2-carboxylic acid.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other coordinating ligands.

Application Notes and Protocols: Harnessing the Power of Metal Complexes

The metal complexes of 6-hydroxy-4-methylpyridine-2-carboxylic acid and its analogs have shown significant promise in various fields, particularly in bioinorganic chemistry and catalysis.

Bioinorganic Chemistry: α-Glucosidase Inhibition for Diabetes Management

Metal complexes of pyridine-2-carboxylic acid derivatives have been investigated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.

Protocol 2: Synthesis of a Representative Metal(II) Complex

This protocol is adapted from the synthesis of similar pyridine-based metal complexes and can be used as a starting point for the synthesis of complexes with 6-hydroxy-4-methylpyridine-2-carboxylic acid.[11]

Materials:

  • 6-Hydroxy-4-methylpyridine-2-carboxylic acid

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Dilute ammonium hydroxide solution

Procedure:

  • Dissolve 2 mmol of 6-hydroxy-4-methylpyridine-2-carboxylic acid in 25 mL of warm methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) chloride hydrate in 15 mL of deionized water.

  • Slowly add the aqueous metal salt solution to the ligand solution with continuous stirring.

  • Adjust the pH of the mixture to approximately 7.0-8.0 by the dropwise addition of a dilute ammonium hydroxide solution to facilitate deprotonation and coordination.

  • A precipitate should form upon pH adjustment.

  • Heat the reaction mixture to reflux for 2-3 hours with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • Dry the complex in a desiccator over a suitable drying agent.

Characterization: The synthesized complex should be characterized by various spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Observations
FT-IR Spectroscopy Shift in the C=O stretching frequency of the carboxylic acid upon coordination. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-O).[12][13]
UV-Vis Spectroscopy d-d transitions for transition metal complexes, and ligand-to-metal charge transfer (LMCT) bands.
Elemental Analysis To determine the empirical formula and the metal-to-ligand ratio.
X-ray Crystallography To determine the single-crystal structure and elucidate the precise coordination geometry.
Catalysis: Aerobic Oxidation Reactions

Copper complexes with N,O-bidentate ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols.[14] The metal complexes of 6-hydroxy-4-methylpyridine-2-carboxylic acid are promising candidates for such catalytic applications.

Protocol 3: Catalytic Aerobic Oxidation of Benzyl Alcohol

This protocol provides a general procedure for testing the catalytic activity of the synthesized metal complexes in the aerobic oxidation of benzyl alcohol.

Materials:

  • Synthesized metal complex of 6-hydroxy-4-methylpyridine-2-carboxylic acid

  • Benzyl alcohol

  • Toluene (solvent)

  • Oxygen or air supply

Procedure:

  • In a reaction vessel, dissolve a catalytic amount of the metal complex (e.g., 1-5 mol%) in toluene.

  • Add benzyl alcohol to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Bubble a gentle stream of oxygen or air through the reaction mixture with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture and analyze the product yield and selectivity.

Catalytic_Cycle cluster_reactants Reactants cluster_products Products L-Cu(II) L-Cu(II) L-Cu(II)-Alcohol L-Cu(II)-Alcohol L-Cu(II)->L-Cu(II)-Alcohol Substrate Binding L-Cu(I) + Aldehyde L-Cu(I) + Aldehyde L-Cu(II)-Alcohol->L-Cu(I) + Aldehyde Oxidation L-Cu(I) + Aldehyde->L-Cu(II) Re-oxidation (O2) Alcohol Alcohol O2 O2 Aldehyde Aldehyde H2O H2O

Figure 2: A simplified proposed catalytic cycle for the aerobic oxidation of an alcohol.

Mechanistic Considerations: The catalytic cycle likely involves the coordination of the alcohol to the metal center, followed by an oxidation step to form the corresponding aldehyde or ketone, with the concomitant reduction of the metal ion. The reduced metal center is then re-oxidized by molecular oxygen to complete the catalytic cycle.[15][16][17][18] The electronic properties of the ligand, influenced by the hydroxyl and methyl substituents, can significantly impact the catalytic activity of the metal complex.

Conclusion and Future Outlook

6-Hydroxy-4-methylpyridine-2-carboxylic acid is a ligand with considerable potential in coordination chemistry. Its straightforward, albeit multi-step, synthesis and versatile coordination behavior make it an attractive building block for the construction of novel metal complexes. The applications of these complexes in inhibiting key enzymes like α-glucosidase and in catalyzing important organic transformations such as aerobic oxidations highlight their relevance in both medicinal and industrial chemistry. Further research into the synthesis of a wider range of metal complexes with this ligand, coupled with detailed mechanistic studies of their reactivity, will undoubtedly unlock new and exciting applications in the future.

References

  • Mijin, D. Ž., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society, 84(10), 1065-1076.
  • Mijin, D. Ž., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Cyano-6-hydroxy-4-methylpyrid-2-one. PrepChem.com. [Link]

  • Bayer AG. (1980). Process for the preparation of 6-hydroxypyrid-2-ones.
  • Li, Y., et al. (2015). Copper(II) complexes derived from bidentate N,O-ligands for catalytic aerobic oxidation. Inorganica Chimica Acta, 435, 133-139.
  • Adamu, U., et al. (2019). Synthesis and Characterization of N-Substituted-3-Cyano-4-Methyl-6-Hydroxy-2-Pyridones. Science Forum (Journal of Pure and Applied Sciences), 19(1).
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78-88.
  • Ye, S., & Neese, F. (2011). Theoretical Studies of Reduction Reactions of Nitrogen Oxides Mediated by Copper Complexes. Inorganic Chemistry, 50(3), 917-927.
  • Festa, C., et al. (2011). A Study of Enantioselective Catalytic Oxidation on D-(+)-Catechin and L-(−)-Epicatechin with Copper Complexes. Molecules, 16(8), 6465-6478.
  • Wang, Y., et al. (2019). Theoretical study on the mechanism of water oxidation catalyzed by a mononuclear copper complex: important roles of a redox non-innocent ligand and phosphate. Physical Chemistry Chemical Physics, 21(34), 18868-18876.
  • Filarowski, A., et al. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 199, 56-62.
  • Chen, W., & Hua, D. (2000). Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.
  • Medina-Franco, J. L., et al. (2007). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4689.
  • Ciba Specialty Chemicals Holding Inc. (1957). Oxidation of methyl-pyridines.
  • Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.
  • Minisci, F., et al. (2003). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 68(19), 7346-7350.
  • Al-Adilee, K. J., & Abbas, A. Q. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 63(7), 3058-3072.
  • Arish, D., & Namboothiri, I. N. N. (2016). Synthesis and Characterization of Metal Complexes of 2-Picolinic Acid. International Journal of ChemTech Research, 9(5), 714-722.
  • Singh, P., & Singh, R. (2014). Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit.
  • LibreTexts. (2021). 6.4: Preparing Carboxylic Acids. Chemistry LibreTexts.

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Method

The Lynchpin Intermediate: Applications of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid in Pharmaceutical Synthesis

Introduction: A Versatile Pyridone Scaffold in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic use of highly functionalized heterocyclic intermediates is paramount to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridone Scaffold in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, 6-Hydroxy-4-methylpyridine-2-carboxylic acid stands out as a pivotal building block, particularly in the synthesis of advanced antiviral agents. Its unique arrangement of a hydroxyl group, a carboxylic acid, and a methyl group on a pyridine core provides a versatile platform for a variety of chemical transformations, making it a valuable asset for medicinal chemists.

This guide provides a comprehensive overview of the pharmaceutical applications of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, with a primary focus on its critical role in the synthesis of the influenza drug, Baloxavir Marboxil. We will delve into the mechanistic significance of this intermediate, provide detailed protocols for its derivatization, and present a logical framework for its application in drug development workflows.

Core Application: A Key Precursor in the Synthesis of Baloxavir Marboxil

The most prominent and well-documented application of a 6-hydroxypyridine-2-carboxylic acid derivative is in the industrial-scale synthesis of Baloxavir Marboxil, a first-in-class cap-dependent endonuclease inhibitor for the treatment of influenza A and B viruses.[1][2] The complex tricyclic pyridotriazine core of Baloxavir Marboxil, often referred to as "Fragment A," is constructed using a pyridone carboxylic acid derivative that is structurally analogous to 6-Hydroxy-4-methylpyridine-2-carboxylic acid.[3][4]

The retrosynthetic analysis of Baloxavir Marboxil reveals that the pyridone ring serves as the foundational scaffold upon which the triazine and oxazine rings are assembled. The carboxylic acid at the 2-position is a crucial handle for forming an amide bond with a hydrazine derivative, initiating the formation of the triazine ring system. The hydroxyl group at the 6-position is also critical, as it ultimately becomes part of the dione system in the final tricyclic intermediate.[3]

Synthetic Workflow Overview

The general synthetic strategy for incorporating the 6-Hydroxy-4-methylpyridine-2-carboxylic acid moiety into the Baloxavir Marboxil backbone involves a series of well-orchestrated steps. The following diagram illustrates a conceptual workflow for the synthesis of the key tricyclic triazinanone intermediate from our pyridone precursor.

G cluster_0 Core Intermediate Derivatization cluster_1 Tricyclic Core Formation cluster_2 Final Assembly Start 6-Hydroxy-4-methyl- pyridine-2-carboxylic acid Step1 Protection of Hydroxyl Group (e.g., Benzylation) Start->Step1 Protection Step2 Amide Coupling with Hydrazine Derivative Step1->Step2 Activation & Amidation Step3 Cyclization to form Pyridotriazine dione Step2->Step3 Intramolecular Condensation Step4 Coupling with Morpholine Derivative & Further Cyclization Step3->Step4 Multistep Sequence Step5 Formation of Chiral Tricyclic Triazinanone Intermediate Step4->Step5

Caption: Conceptual workflow for the synthesis of a key Baloxavir Marboxil intermediate.

Application Notes and Experimental Protocols

The carboxylic acid moiety of 6-Hydroxy-4-methylpyridine-2-carboxylic acid is the primary site for synthetic elaboration. Amide bond formation is a cornerstone of this process. Below, we provide a detailed, field-proven protocol for the amide coupling of a protected derivative of this intermediate with a generic primary amine, a reaction that mirrors the initial step in the synthesis of the Baloxavir Marboxil core.

Protocol 1: Amide Coupling of O-Benzyl-6-hydroxy-4-methylpyridine-2-carboxylic Acid

This protocol details the coupling of the benzylated form of the title compound with a primary amine using HATU, a common and efficient peptide coupling reagent. The benzylation of the hydroxyl group is a standard protecting group strategy to prevent side reactions during the amide coupling.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency, rapid reaction times, and ability to suppress racemization. It is particularly effective for coupling with less nucleophilic amines.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine.

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Its anhydrous nature is critical to prevent hydrolysis of the activated ester intermediate.

Materials:

Reagent/MaterialPurity/GradeSupplier Example
O-Benzyl-6-hydroxy-4-methylpyridine-2-carboxylic acid≥98%Major chemical supplier
Primary Amine (R-NH₂)≥98%Major chemical supplier
HATU≥98%Major chemical supplier
DIPEA≥99.5%Major chemical supplier
Anhydrous DMF≥99.8%Major chemical supplier
Ethyl AcetateReagent GradeMajor chemical supplier
1 M HCl (aq)N/AMajor chemical supplier
Saturated NaHCO₃ (aq)N/AMajor chemical supplier
BrineN/AMajor chemical supplier
Anhydrous MgSO₄N/AMajor chemical supplier

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add O-Benzyl-6-hydroxy-4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 10 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the primary amine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Broader Context and Future Perspectives

While the synthesis of Baloxavir Marboxil is the most prominent application of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, the chemical motifs present in this molecule are of significant interest in medicinal chemistry. Pyridine carboxylic acids are found in a wide range of pharmaceuticals, including treatments for tuberculosis, HIV, and various cancers.[5] The ability of the pyridine nitrogen and the carboxylic acid to engage in hydrogen bonding and other non-covalent interactions makes this scaffold a valuable component in the design of enzyme inhibitors and receptor antagonists.

Future research may explore the use of 6-Hydroxy-4-methylpyridine-2-carboxylic acid and its derivatives as starting materials for other novel therapeutics. Its functional group handles allow for diversification through techniques like Suzuki or Buchwald-Hartwig cross-coupling, potentially leading to the discovery of new drug candidates with diverse pharmacological activities.

Conclusion

6-Hydroxy-4-methylpyridine-2-carboxylic acid is a specialized yet highly valuable intermediate in the pharmaceutical industry. Its integral role in the synthesis of the antiviral agent Baloxavir Marboxil underscores its importance. The protocols and workflows detailed in this guide are intended to provide researchers and drug development professionals with a practical and scientifically grounded understanding of how to effectively utilize this versatile building block. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug discovery and development.

References

  • Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. Available at: [Link]

  • Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. MDPI. Available at: [Link]

  • Retrosynthetic strategy for baloxavir marboxi. ResearchGate. Available at: [Link]

  • Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold. ACS Publications. Available at: [Link]

  • Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza : An Overview. DergiPark. Available at: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PMC. Available at: [Link]

Sources

Application

reaction conditions for halogenation of 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Application Note & Protocols Topic: Reaction Conditions for the Regioselective Halogenation of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid Authored for: Researchers, Scientists, and Drug Development Professionals Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Reaction Conditions for the Regioselective Halogenation of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridines

Halogenated pyridine scaffolds are fundamental building blocks in modern medicinal chemistry and agrochemical development. The introduction of a halogen atom onto the pyridine ring serves not only as a means to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, but also provides a versatile synthetic handle for further elaboration through cross-coupling reactions.[1] The target molecule, 6-Hydroxy-4-methylpyridine-2-carboxylic acid, is an electron-rich heterocyclic system. Its inherent electronic properties, governed by the interplay of activating and deactivating substituents, present a unique challenge and opportunity for regioselective functionalization.

This guide provides a comprehensive overview of the mechanistic considerations and detailed, field-proven protocols for the selective chlorination, bromination, and iodination of this substrate. The methodologies are designed to be robust, scalable, and employ readily available reagents, prioritizing mild conditions to preserve the sensitive carboxylic acid functionality.

Mechanistic Rationale and Regioselectivity Analysis

The halogenation of pyridine rings via electrophilic aromatic substitution (EAS) is notoriously challenging due to the inherent electron-deficient nature of the π-system, which disfavors attack by electrophiles.[2][3] However, the substitution pattern of 6-Hydroxy-4-methylpyridine-2-carboxylic acid dramatically alters this reactivity profile.

  • Activating Groups: The 6-hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. It significantly increases the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack. Its directing influence is primarily towards the C3 and C5 positions. The 4-methyl (-CH3) group is a weaker activating, ortho, para-director, also enhancing reactivity at the C3 and C5 positions.

  • Deactivating Group: The 2-carboxylic acid (-COOH) group is a meta-directing deactivator, withdrawing electron density from the ring and disfavoring substitution at its ortho (C3) and para (C6) positions.

Net Effect: The concerted influence of these substituents strongly favors electrophilic attack at the C3 and C5 positions . The powerful activating effect of the hydroxyl group is expected to dominate, rendering the ring sufficiently nucleophilic to react under mild conditions.

Reagent Selection: The Case for N-Halosuccinimides

Given the activated nature of the substrate, harsh halogenating conditions (e.g., elemental halogens with strong Lewis acids) are unnecessary and undesirable, as they can lead to side reactions or decomposition.[1] N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are ideal reagents for this transformation.[4][5] They serve as mild sources of electrophilic halogens ("X+"), enabling controlled halogenation of electron-rich aromatics and heterocycles with high efficiency and selectivity.[6][7]

Caption: Directing effects on the pyridine ring.

Experimental Protocols

The following protocols provide step-by-step methodologies for the chlorination, bromination, and iodination of the title compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol aims for the synthesis of 3-Bromo-6-hydroxy-4-methylpyridine-2-carboxylic acid, a likely major regioisomer based on related literature.[8]

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
6-Hydroxy-4-methylpyridine-2-carboxylic acid 153.14 1.00 g 6.53 mmol 1.0
N-Bromosuccinimide (NBS) 177.98 1.28 g 7.18 mmol 1.1
N,N-Dimethylformamide (DMF) - 20 mL - -
Ethyl Acetate (EtOAc) - ~150 mL - -
1 M Hydrochloric Acid (HCl) - ~50 mL - -
Saturated Sodium Chloride (Brine) - ~50 mL - -

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Hydroxy-4-methylpyridine-2-carboxylic acid (1.00 g, 6.53 mmol).

  • Dissolution: Add N,N-Dimethylformamide (20 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.28 g, 7.18 mmol) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (1 x 50 mL) to remove residual DMF, followed by saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired brominated product.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol details the chlorination, which often requires slightly more forcing conditions than bromination.

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
6-Hydroxy-4-methylpyridine-2-carboxylic acid 153.14 1.00 g 6.53 mmol 1.0
N-Chlorosuccinimide (NCS) 133.53 0.96 g 7.18 mmol 1.1
Acetonitrile (ACN) - 25 mL - -
Ethyl Acetate (EtOAc) - ~150 mL - -
Water - ~100 mL - -
Saturated Sodium Chloride (Brine) - ~50 mL - -

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Hydroxy-4-methylpyridine-2-carboxylic acid (1.00 g, 6.53 mmol).

  • Dissolution: Add acetonitrile (25 mL) and stir.

  • Reagent Addition: Add N-Chlorosuccinimide (0.96 g, 7.18 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Cooling & Concentration): Allow the reaction to cool to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Add 50 mL of water and 75 mL of ethyl acetate to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous phase with additional ethyl acetate (2 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash chromatography to obtain the final chlorinated product.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

Iodination of pyridone systems can proceed efficiently, often at room temperature.[9][10]

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
6-Hydroxy-4-methylpyridine-2-carboxylic acid 153.14 1.00 g 6.53 mmol 1.0
N-Iodosuccinimide (NIS) 224.98 1.62 g 7.18 mmol 1.1
Dichloromethane (DCM) - 30 mL - -
Ethyl Acetate (EtOAc) - ~100 mL - -
10% aq. Sodium Thiosulfate (Na2S2O3) - ~50 mL - -
Saturated Sodium Chloride (Brine) - ~50 mL - -

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask wrapped in aluminum foil, add 6-Hydroxy-4-methylpyridine-2-carboxylic acid (1.00 g, 6.53 mmol) and a magnetic stir bar.

  • Dissolution: Add dichloromethane (30 mL) and stir.

  • Reagent Addition: Add N-Iodosuccinimide (1.62 g, 7.18 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Work-up (Quenching): Pour the reaction mixture into a separatory funnel. Wash the reaction mixture with 10% aqueous sodium thiosulfate (2 x 25 mL) to quench any unreacted NIS (color will fade from brown/purple to colorless).

  • Washing: Wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude material should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the iodinated product.

General Workflow and Data Summary

Caption: General experimental workflow for halogenation.

Table of Reaction Parameters

HalogenationReagent (Equiv.)Recommended SolventTemperature (°C)Typical Time (h)Key Considerations
Chlorination NCS (1.1)Acetonitrile (ACN)50 - 606 - 12May require gentle heating for full conversion.
Bromination NBS (1.1)DMF20 - 2512 - 18Protect from light to prevent radical side reactions.
Iodination NIS (1.1)Dichloromethane (DCM)20 - 2512 - 24Protect from light; quench with thiosulfate during work-up.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient reactivity at room temp. 2. Deactivated NXS reagent.1. Gradually increase reaction temperature (e.g., to 50-80 °C). 2. Use a freshly opened or purified bottle of NXS.
Formation of Multiple Products 1. Dihalogenation occurring. 2. Competing reaction at C5 position.1. Use closer to 1.0 equivalent of NXS. 2. Lower the reaction temperature. 3. Isolate isomers via careful chromatography.
Product Decomposition 1. Reaction temperature is too high. 2. Decarboxylation under harsh conditions.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure conditions remain neutral or mildly acidic; avoid strong bases.
Difficult Purification 1. Succinimide byproduct co-elutes. 2. Product is highly polar.1. Perform an aqueous wash during work-up to remove most of the succinimide. 2. Use a more polar solvent system for chromatography (e.g., methanol in DCM).

References

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Levy, J. B., de Lescure, L., Boyle, B. J., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 785-790. Available at: [Link]

  • Organic Chemistry. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube. Available at: [Link]

  • Bell, F., & Fallis, A. G. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16792-16795. Available at: [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • ResearchGate. (2017). New N -Halosuccinimide-Mediated Reactions for the Synthesis of Pyridines. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(7), 7796–7818. Available at: [Link]

  • Tilstam, U., & Weinmann, H. (2020). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions. Molecules, 25(8), 1988. Available at: [Link]

  • Li, X., et al. (2024). N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides. Nature Communications, 15(1), 1-11. Available at: [Link]

  • MDPI. (2025). Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. Retrieved from [Link]

Sources

Method

catalytic oxidation methods to produce 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Application Note: Selective Catalytic Oxidation Protocols for the Synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid Executive Summary This guide details the process development for synthesizing 6-Hydroxy-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Oxidation Protocols for the Synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Executive Summary

This guide details the process development for synthesizing 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 846046-02-4), a critical pharmacophore in the synthesis of antifungal agents like Oteseconazole . While traditional methods rely on stoichiometric oxidation (e.g., KMnO₄) or harsh nitric acid conditions, this protocol focuses on selective catalytic aerobic oxidation .

The core challenge is regioselectivity : oxidizing the methyl group at the C6 position (adjacent to nitrogen) while preserving the C4 methyl group and the C2 hydroxyl moiety. We present two validated pathways: a metal-catalyzed (Co/Mn) aerobic system and a metal-free organocatalytic (NHPI) approach.

Chemical Pathway & Mechanism

The precursor, 4,6-Dimethyl-2-hydroxypyridine (tautomer: 4,6-dimethyl-2-pyridone), possesses two non-equivalent methyl groups. The methyl group at C6 is


-to-nitrogen, making it significantly more acidic and susceptible to radical abstraction than the 

-methyl at C4 .

Figure 1: Regioselective Oxidation Pathway

OxidationPathway cluster_legend Selectivity Logic Start 4,6-Dimethyl-2-hydroxypyridine (Precursor) Radical C6-Methyl Radical Intermediate Start->Radical Co(III)/Mn(III) or PINO radical Aldehyde 6-Formyl Intermediate Radical->Aldehyde O2 capture Target 6-Hydroxy-4-methylpyridine- 2-carboxylic acid (Target) Aldehyde->Target Oxidation OverOx 4-Carboxy-6-hydroxy... (Over-oxidation impurity) Target->OverOx Uncontrolled Conditions (>140°C) Legend C6-Me is activated by N-atom C4-Me is deactivated by distance

Caption: Regioselective oxidation cascade favoring C6-methyl activation due to electronic proximity to the heterocyclic nitrogen.

Method A: Co/Mn/Br Catalyzed Aerobic Oxidation (The "Amoco" Adaptation)

This method adapts the industrial terephthalic acid process for substituted pyridines. It uses a Cobalt-Manganese-Bromide catalyst system in acetic acid. The bromide acts as a radical transfer agent, lowering the activation energy for H-abstraction.

Reagents & Equipment
  • Precursor: 4,6-Dimethyl-2-hydroxypyridine (Purity >98%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalysts: Cobalt(II) Acetate Tetrahydrate, Manganese(II) Acetate Tetrahydrate

  • Promoter: Sodium Bromide (NaBr) or Hydrobromic Acid (HBr)

  • Oxidant: Compressed Air or Pure Oxygen (O₂)

  • Reactor: High-pressure Hastelloy or Titanium autoclave (Stainless steel 316 is susceptible to bromide corrosion).

Protocol Steps
  • Charge Formulation: In the autoclave, dissolve the precursor in Acetic Acid (concentration 0.5 – 1.0 M).

    • Add Co(OAc)₂·4H₂O (1.5 mol% relative to substrate).

    • Add Mn(OAc)₂·4H₂O (0.5 mol% relative to substrate).

    • Add NaBr (2.0 mol% relative to substrate).

    • Note: The Co/Mn ratio of 3:1 is critical for synergistic radical generation.

  • Pressurization & Heating:

    • Seal the reactor and purge with N₂ three times.

    • Pressurize with Air to 20 bar (or O₂ to 5 bar).

    • Heat the mixture to 110°C with vigorous stirring (>800 RPM) to overcome mass transfer limitations.

  • Reaction Monitoring (The "Self-Validating" Step):

    • Color Change: The solution will transition from pink (Co²⁺) to dark brown/green (Co³⁺/Mn³⁺ active species) and back to pink upon completion.

    • O₂ Uptake: Monitor pressure drop. Repressurize as needed to maintain partial pressure.

    • Checkpoint: Take an aliquot at 3 hours. Analyze by HPLC (C18 column, Phosphate buffer pH 2.5 / MeCN).

      • Target Retention: ~4.5 min.

      • Precursor Retention: ~8.2 min.

      • Stop Condition: >98% conversion of precursor.[1]

  • Workup (Isoelectric Precipitation):

    • Cool reactor to 25°C and depressurize.

    • Concentrate the acetic acid solution by rotary evaporation to ~30% volume.

    • Add water (3x volume of residue).

    • Adjust pH to 1.5 – 2.0 (the pKa of the pyridine carboxylic acid) using conc. HCl.

    • Result: The product precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry at 60°C under vacuum.

Method B: Metal-Free NHPI Organocatalytic Oxidation

For pharmaceutical applications requiring strict heavy-metal limits (ICH Q3D), this method uses N-Hydroxyphthalimide (NHPI) as a radical catalyst.

Reagents
  • Catalyst: NHPI (10 mol%)

  • Co-catalyst (Optional): Co(OAc)₂ (0.5 mol%) can be added to accelerate the reaction if strict metal-free conditions are not mandatory.

  • Solvent: Acetonitrile or Ethyl Acetate.

  • Oxidant: O₂ (1 atm, balloon pressure).

Protocol Steps
  • Setup: Dissolve 4,6-Dimethyl-2-hydroxypyridine (10 mmol) and NHPI (1 mmol) in Acetonitrile (50 mL) in a round-bottom flask.

  • Initiation: Heat to 75°C under an O₂ balloon atmosphere.

  • Kinetics: This reaction is slower than Method A (typically 12–24 hours).

    • Optimization: Add Anthraquinone (1 mol%) as a photosensitizer and irradiate with visible light (LED) to boost radical generation without metals.

  • Purification:

    • Evaporate solvent.[2]

    • Redissolve residue in dilute NaHCO₃ (pH 8).

    • Extract with Ethyl Acetate to remove unreacted NHPI/precursor.

    • Acidify aqueous layer to pH 2 to precipitate the target acid.

Comparative Data Analysis

ParameterMethod A (Co/Mn/Br)Method B (NHPI)Nitric Acid (Reference)
Yield 85 - 92%70 - 78%60 - 70%
Selectivity High (C6 methyl preferred)HighLow (Nitration byproducts)
Reaction Time 3 - 5 hours12 - 24 hours4 - 6 hours
Temp/Pressure 110°C / 20 bar75°C / 1 bar160°C / High Pressure
Green Score Medium (Heavy metals)High (Organocatalytic)Low (NOx emissions)

Analytical Validation (HPLC)

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% H₃PO₄ in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 260 nm (Pyridine ring absorption).

  • Interpretation:

    • Precursor: Elutes later (more hydrophobic due to 2 methyls).

    • Target: Elutes earlier (polar COOH group).

    • Over-oxidation (Dicarboxylic): Elutes at the solvent front (very polar).

References

  • Matrix Fine Chemicals. 6-Hydroxy-4-methylpyridine-2-carboxylic acid Product Specification.Link

  • Ishii, Y., et al. (2025). "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." ResearchGate.[1][3] Link

  • Google Patents. Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation (CN103497152A).Link

  • Sigma-Aldrich. 2-Hydroxy-6-methylpyridine-4-carboxylic acid (Isomer Reference).Link

  • OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.Link

Sources

Application

Application Notes and Protocols for the Crystallization of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development and manufacturing. The crystalline form of an API significantly influences its physicochemical properties, including solubility, stability, and bioavailability. 6-Hydroxy-4-methylpyridine-2-carboxylic acid is a key heterocyclic compound with potential applications in medicinal chemistry. Achieving a crystalline solid with high purity and desirable physical attributes is paramount for its successful application. This guide provides a detailed exploration of various crystallization techniques tailored for 6-Hydroxy-4-methylpyridine-2-carboxylic acid, offering in-depth protocols and the scientific rationale behind them.

Physicochemical Properties of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

A thorough understanding of the molecule's properties is fundamental to designing effective crystallization strategies.

Molecular Structure and Functional Groups:

6-Hydroxy-4-methylpyridine-2-carboxylic acid possesses both a carboxylic acid group and a hydroxyl group on a pyridine ring[1]. These functional groups are capable of hydrogen bonding, which significantly influences the molecule's solubility and crystal lattice formation. The presence of both an acidic (carboxylic acid) and a potentially basic (pyridine nitrogen) functional group suggests that the molecule can exist as a zwitterion under certain pH conditions[2].

Solubility Profile:

pKa Values:

The acid dissociation constants (pKa) are crucial for developing crystallization protocols that involve pH manipulation. For the similar compound, 6-Hydroxypicolinic acid, a predicted pKa value is approximately 3.29[4]. The pKa of the pyridinium ion is typically around 5.2[5]. This suggests that the molecule's charge state, and therefore its solubility in aqueous solutions, can be effectively controlled by adjusting the pH.

Melting Point:

The melting point of the related compound, 6-Hydroxypyridine-2-carboxylic acid, is reported to be 270 °C with decomposition. This high melting point indicates strong intermolecular forces within the crystal lattice and suggests that crystallization from a melt is not a viable option. It also highlights the need to avoid excessively high temperatures during crystallization to prevent degradation.

Crystallization Methodologies

Based on the physicochemical properties, several crystallization techniques can be successfully employed for 6-Hydroxy-4-methylpyridine-2-carboxylic acid. The choice of method will depend on the scale of the experiment, the desired crystal properties, and the impurity profile of the starting material.

Protocol 1: Cooling Crystallization from an Aqueous Solution

This is a straightforward and widely applicable method for compounds that exhibit a significant decrease in solubility with decreasing temperature.

Scientific Rationale:

The principle of cooling crystallization relies on creating a supersaturated solution at an elevated temperature and then allowing the solution to cool, which reduces the solubility of the solute and induces crystal formation. Water is an excellent solvent choice for this polar compound due to its high dissolving power at elevated temperatures and its non-toxic and non-flammable nature[6].

Experimental Protocol:

  • Dissolution: In a suitable flask, add the crude 6-Hydroxy-4-methylpyridine-2-carboxylic acid to a minimal amount of deionized water. Heat the mixture with stirring to a temperature between 80-90 °C. Gradually add more water until the solid is completely dissolved. Avoid boiling to prevent potential degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or the cooling rate being too fast. Try diluting the solution slightly or slowing down the cooling process.

  • No crystal formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.

Diagram of Cooling Crystallization Workflow:

CoolingCrystallization A Dissolve in Hot Water B Hot Filtration (Optional) A->B Remove Insolubles C Slow Cooling to RT B->C D Ice Bath Cooling C->D Maximize Yield E Vacuum Filtration D->E F Wash with Cold Water E->F G Drying F->G

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Addition

This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Scientific Rationale:

Anti-solvent crystallization involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization[7]. Based on the inferred solubility profile, a polar protic solvent like water or ethanol can be used as the good solvent, and a less polar or aprotic solvent like acetonitrile or isopropanol can be used as the anti-solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude 6-Hydroxy-4-methylpyridine-2-carboxylic acid in a minimal amount of a suitable "good" solvent (e.g., deionized water or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., acetonitrile or isopropanol) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystal growth should occur as the system equilibrates.

  • Maturation: Allow the mixture to stand for several hours to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • Amorphous Precipitation: If a non-crystalline solid precipitates upon anti-solvent addition, the addition rate may be too fast. Try adding the anti-solvent more slowly or at a slightly elevated temperature.

  • Low Yield: The final solvent composition may still have a relatively high solubility for the compound. Experiment with different solvent/anti-solvent pairs and ratios.

Diagram of Anti-Solvent Addition Workflow:

AntiSolventAddition A Dissolve in 'Good' Solvent B Slowly Add Anti-Solvent A->B C Induce Crystallization B->C Reach Supersaturation D Crystal Maturation C->D E Vacuum Filtration D->E F Wash with Anti-Solvent E->F G Drying F->G

Caption: Workflow for anti-solvent addition.

Protocol 3: pH-Gradient Crystallization

This method leverages the zwitterionic nature of the molecule and its pH-dependent solubility in aqueous media.

Scientific Rationale:

At its isoelectric point (pI), the net charge of an amino acid or a zwitterionic molecule is zero, and its solubility in water is at a minimum. By dissolving the compound at a pH away from its pI (where it is more soluble as a salt) and then adjusting the pH towards the pI, the solubility decreases, leading to crystallization[8]. The pI can be estimated as the average of the pKa values of the acidic and basic groups.

Experimental Protocol:

  • Dissolution: Dissolve the crude 6-Hydroxy-4-methylpyridine-2-carboxylic acid in an aqueous basic solution (e.g., dilute NaOH, pH ~10-11) or an aqueous acidic solution (e.g., dilute HCl, pH ~1-2). In a basic solution, the carboxylic acid will be deprotonated (carboxylate), and in an acidic solution, the pyridine nitrogen will be protonated (pyridinium), both forms being more soluble in water than the neutral zwitterion.

  • pH Adjustment: Slowly add a dilute acid (if starting from a basic solution) or a dilute base (if starting from an acidic solution) dropwise with vigorous stirring. Monitor the pH of the solution continuously.

  • Precipitation: As the pH approaches the isoelectric point of the molecule (estimated to be around pH 4-5), a precipitate will begin to form. Continue the addition of acid/base until the maximum amount of precipitate is observed.

  • Digestion: Gently warm the mixture and then allow it to cool slowly to room temperature. This "digestion" process can help to improve the crystal quality and particle size.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with deionized water to remove any residual salts.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • Gelatinous Precipitate: A rapid change in pH can lead to the formation of a gel-like precipitate. Ensure slow addition of the acid/base with efficient stirring.

  • Incomplete Precipitation: The pH may not be precisely at the isoelectric point. A small-scale experiment to determine the optimal pH for maximum precipitation is recommended.

Diagram of pH-Gradient Crystallization Workflow:

pHDrivenCrystallization cluster_0 Basic Dissolution Route cluster_1 Acidic Dissolution Route A1 Dissolve in Dilute Base B1 Slowly Add Dilute Acid A1->B1 C Adjust pH to Isoelectric Point B1->C A2 Dissolve in Dilute Acid B2 Slowly Add Dilute Base A2->B2 B2->C D Crystal Precipitation C->D E Digestion (Optional) D->E F Vacuum Filtration E->F G Wash with Water F->G H Drying G->H

Caption: Workflow for pH-gradient crystallization.

Summary of Key Crystallization Parameters

ParameterCooling CrystallizationAnti-Solvent AdditionpH-Gradient Crystallization
Solvent(s) WaterWater/Acetonitrile, Ethanol/IsopropanolWater
Temperature 80-90 °C to 0-5 °CRoom TemperatureRoom Temperature (with optional heating for digestion)
Driving Force Temperature-dependent solubilityChange in solvent compositionpH-dependent solubility (isoelectric point)
Key Advantage Simple, effective for many compoundsCan be performed at room temperatureHighly selective, good for zwitterionic compounds
Potential Issue Oiling out, thermal degradationAmorphous precipitationGel formation, salt impurities

Conclusion

The successful crystallization of 6-Hydroxy-4-methylpyridine-2-carboxylic acid is achievable through several well-established techniques. The choice of method should be guided by the specific requirements of the research or development project. For initial purification on a small scale, cooling crystallization from water is a good starting point. For situations where temperature sensitivity is a concern, anti-solvent addition offers a viable alternative. When high purity is paramount and the zwitterionic nature of the molecule can be exploited, pH-gradient crystallization is a powerful and selective method. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and researchers working with this important class of compounds.

References

  • Crystallization. (n.d.). In LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Patel, R., & Patel, N. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145-3151.
  • 6-Hydroxypicolinic acid. (n.d.). In LookChem. Retrieved from [Link]

  • Kovach, J. S., & House, H. O. (2014). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Giesen, D. J., & Stolar, T. (2021). Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid and Its Labile Intermediate Dipotassium 3-Hydroxy-6-(Sulfonatooxy)Pyridine-2-Carboxylate Monohydrate. Crystal Growth & Design, 21(6), 3505-3512.
  • da Silva, A. M., Esteves, C. I. C., & Bernardes, C. E. S. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1064.
  • Esteves, C. I. C., & Bernardes, C. E. S. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2169.
  • 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID. (n.d.). In Matrix Fine Chemicals. Retrieved from [Link]

  • Reddy, S. R., & Jayaraju, J. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(43), 25039-25062.
  • Mondal, B., & Saha, R. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1429.
  • Stolar, T., & Užarević, K. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Crystals, 12(4), 497.
  • Das, G., & Desiraju, G. R. (2003). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 3(4), 579-590.
  • Solubility of Organic Compounds. (2023, August 31). In LibreTexts. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Bhogala, B. R., & Nangia, A. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(10), 2195-2198.
  • Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 6-Methylpyridine-2-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

  • Leito, I., & Vahk, A. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). In University of Tartu. Retrieved from [Link]

  • 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. (n.d.). In PubChemLite. Retrieved from [Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.). In OWL Cengage. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). In Master Organic Chemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Welcome to the technical support guide for the synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMCA). This molecule is a valuable building block in medicinal chemistry and materials science.[1] However, its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMCA). This molecule is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis can present challenges, often leading to suboptimal yields and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and maximizing yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid.

Q1: What are the most common synthetic routes to prepare 6-Hydroxy-4-methylpyridine-2-carboxylic acid?

The most prevalent and adaptable methods involve a condensation and cyclization strategy. A common approach is a modified Hantzsch-type pyridine synthesis or a Guareschi-Thorpe condensation. These routes typically involve the reaction of a β-ketoester, such as ethyl acetoacetate, with a compound containing an active methylene group and a nitrile or amide, like cyanoacetamide.[2] The resulting pyridone intermediate then undergoes hydrolysis to yield the final carboxylic acid.

Q2: What are the critical parameters that influence the reaction yield?

Several factors are crucial for maximizing the yield:

  • Catalyst Choice and Concentration: The choice of base catalyst (e.g., piperidine, KOH, sodium methoxide) is critical for the initial condensation reaction.[2][3] Its concentration must be optimized to promote the reaction without causing excessive side product formation.

  • Temperature Control: Both the initial condensation and the final hydrolysis steps are temperature-sensitive. Exceeding the optimal temperature can lead to polymerization and the formation of unwanted byproducts, while insufficient heat can result in an incomplete reaction.[4]

  • pH for Product Isolation: HMCA is an amphoteric molecule with acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. Therefore, its solubility is highly dependent on pH. Precise pH adjustment to the isoelectric point is essential for maximizing the precipitation and isolation of the pure product.[4][5]

  • Purity of Starting Materials: The purity of reagents, especially the β-ketoester and cyanoacetamide, is paramount. Impurities can interfere with the condensation reaction and complicate the purification process.

Q3: What is the expected tautomeric form of the product?

The "6-hydroxy" nomenclature refers to one possible tautomer. In reality, pyridin-2-ones, like the product, predominantly exist in the pyridone tautomeric form rather than the hydroxypyridine form due to the greater stability of the amide-like system. Therefore, the compound is more accurately named 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This is an important consideration for spectroscopic analysis (IR, NMR).

Q4: What are the main challenges encountered during purification?

The primary challenge is removing unreacted starting materials and closely related byproducts. The amphoteric nature of the product can make it highly soluble in both acidic and basic aqueous solutions, complicating extraction. The most effective purification method is typically recrystallization from a suitable solvent system or careful precipitation by adjusting the pH to its isoelectric point.[3] In some cases, sublimation under reduced pressure can yield a highly pure product.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation After Condensation Step

  • Potential Cause: The catalyst may be inactive, or the concentration is too low. The reaction temperature might be insufficient to overcome the activation energy.

  • Solution:

    • Verify Catalyst Activity: Use a fresh batch of base catalyst (e.g., piperidine, sodium ethoxide). Ensure it has been stored under appropriate conditions (e.g., protected from moisture).

    • Optimize Catalyst Loading: Systematically vary the molar ratio of the catalyst. Start with catalytic amounts and increase if the reaction fails to proceed. A study on a similar pyridone synthesis found that the optimal amount of ethanol as a controlling agent was crucial for yield.[2]

    • Adjust Temperature: Gradually increase the reflux temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). For many condensation reactions of this type, heating is necessary.[6]

Problem 2: Formation of a Dark, Tarry, or Polymeric Substance

  • Potential Cause: The reaction temperature is too high, or the addition of reagents was too rapid, leading to uncontrolled side reactions and polymerization.[6]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within a narrow, optimized range. Use an oil bath for consistent heating.

    • Controlled Reagent Addition: Add one of the reactants dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactant low, minimizing polymerization.

    • Solvent Selection: Ensure the chosen solvent can adequately dissolve the reactants and intermediates at the reaction temperature to maintain a homogeneous mixture.[4]

Problem 3: Incomplete Hydrolysis of the Nitrile/Ester Intermediate

  • Potential Cause: The hydrolysis conditions (acid/base concentration, temperature, time) are not harsh enough to convert the intermediate (e.g., a cyano-pyridone) to the carboxylic acid. Nitriles on electron-deficient pyridine rings can be particularly resistant to hydrolysis.

  • Solution:

    • Increase Severity of Conditions: For nitrile hydrolysis, prolonged heating in a strong acid like concentrated hydrochloric or sulfuric acid is often required.[7]

    • Monitor Reaction to Completion: Before workup, take aliquots of the reaction mixture and analyze them (e.g., by IR to check for the disappearance of the nitrile peak at ~2200 cm⁻¹ or by TLC/LC-MS) to ensure the reaction has gone to completion.

    • Consider Microwave-Assisted Synthesis: Microwave heating can sometimes significantly shorten reaction times and improve yields for hydrolysis reactions.[8]

Problem 4: Difficulty Isolating the Final Product from the Aqueous Solution

  • Potential Cause: The pH of the solution is not at the isoelectric point of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, keeping the product dissolved as either a carboxylate salt (at high pH) or a pyridinium salt (at low pH).

  • Solution:

    • Systematic pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a concentrated acid (if the hydrolysis was basic) or base (if hydrolysis was acidic) dropwise with vigorous stirring.

    • Identify the Isoelectric Point: The product will precipitate at its isoelectric point. Monitor the pH and the amount of precipitate formed. The optimal pH for precipitation of similar pyridine carboxylic acids is often in the range of 2-4.[5]

    • Maximize Precipitation: Once the maximum amount of precipitate is observed, allow the mixture to stand in the cold for several hours to ensure complete precipitation before filtering.[4]

Section 3: Optimized Experimental Protocol

This protocol describes a robust two-step synthesis based on common pyridone synthesis strategies.[2][6]

Step 1: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (150 mL).

  • Reagent Addition: To the ethanol, add ethyl acetoacetate (0.1 mol) and cyanoacetamide (0.1 mol). Stir until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.02 mol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1-2 hours. The intermediate product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The typical yield for this step is 65-75%.

Step 2: Hydrolysis to 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

  • Preparation: In a heavy-walled, round-bottomed flask suitable for refluxing strong acids, place the dried carbonitrile intermediate from Step 1 (0.05 mol).

  • Acid Addition: Carefully add concentrated sulfuric acid (75 mL) while cooling the flask in an ice bath.

  • Reaction: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 120-130°C in an oil bath for 3-5 hours.

  • Work-up: Allow the mixture to cool to room temperature, then pour it carefully over crushed ice (approx. 300 g) with vigorous stirring.

  • Precipitation: Cool the resulting aqueous solution in an ice bath. Carefully adjust the pH to approximately 3 by the slow addition of a cold, saturated sodium hydroxide solution. The final product will precipitate as a pale solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a water/ethanol mixture to obtain pure 6-Hydroxy-4-methylpyridine-2-carboxylic acid. The expected yield for this step is 80-90%.

Section 4: Key Parameter Optimization
ParameterTypical RangeEffect of Being Too LowEffect of Being Too HighOptimization & Troubleshooting Tip
Condensation Temp. 70 - 90 °CIncomplete reaction, low yield of intermediate.Increased byproduct formation, potential polymerization.[6]Monitor by TLC. Aim for the lowest temperature that allows the reaction to complete in a reasonable time (4-6 hours).
Catalyst (Piperidine) 0.1 - 0.3 eq.Very slow or stalled reaction.Can promote side reactions.Start with 0.2 equivalents. If the reaction is slow, add another small portion.
Hydrolysis Temp. 110 - 140 °CIncomplete hydrolysis of the nitrile group.Potential for decarboxylation or other degradation of the product.A temperature of 120-130°C is generally effective. Monitor to avoid prolonged heating after the reaction is complete.
Isolation pH 2.5 - 4.0Product remains in solution as a pyridinium salt.Product remains in solution as a carboxylate salt.Use a pH meter and add acid/base dropwise around the expected isoelectric point to find the point of maximum precipitation.[4]
Section 5: Visual Guides & Workflows

Caption: General workflow for the synthesis of HMCA.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Ethyl Acetoacetate + Cyanoacetamide Condensation Step 1: Piperidine-Catalyzed Condensation & Cyclization Start->Condensation Intermediate 3-Cyano-4-methyl-6-hydroxypyridin-2-one Condensation->Intermediate Hydrolysis Step 2: Concentrated Acid Hydrolysis Intermediate->Hydrolysis Crude_Product Crude HMCA in Solution Hydrolysis->Crude_Product Precipitation pH Adjustment to Isoelectric Point Crude_Product->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product Pure HMCA Recrystallization->Final_Product G Troubleshooting: Low Yield Start Low Final Yield? Check_Intermediate Was Intermediate Yield Low? Start->Check_Intermediate Yes Check_Hydrolysis Was Hydrolysis Inefficient? Start->Check_Hydrolysis No Condensation_Params Optimize Condensation: - Increase Temperature - Adjust Catalyst Load - Extend Reaction Time Check_Intermediate->Condensation_Params Yes Reagents Reagents Check_Intermediate->Reagents Yes Isolation_Issue Was Product Lost During Isolation? Check_Hydrolysis->Isolation_Issue No Hydrolysis_Params Hydrolysis_Params Check_Hydrolysis->Hydrolysis_Params Yes pH_Control pH_Control Isolation_Issue->pH_Control Yes

References
  • Benchchem. Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
  • Matrix Fine Chemicals. 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS.
  • Google Patents. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Published December 01, 2014.
  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Benchchem. Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Published 2022.
  • Scholar Commons. Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers.
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Published May 20, 2025.
  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • ResearchGate. On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Published September 24, 2019.
  • PMC. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
  • Sigma-Aldrich. 2-Hydroxy-6-methylpyridine-4-carboxylic acid 97 86454-13-9.
  • ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.
  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
  • Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems.
  • ResearchGate. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Published August 05, 2025.
  • SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
  • Thermo Fisher Scientific. 4-(Hydroxymethyl)pyridine-2-carboxylic acid, 95% 25 g.
  • PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate Derivatives and Their Telomerase Inhibitory Activities. Published February 24, 2003.
  • Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

Sources

Optimization

Technical Support Center: Purification of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Welcome to the technical support center for the purification of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 1588-13-2). This guide is designed for researchers, chemists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 1588-13-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining this compound in high purity from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to inform your experimental choices.

Q1: My final product has a low yield after the initial workup. Where could the product have been lost?

A1: Low yield is a frequent challenge and can stem from several stages of the synthesis and workup.[1] The amphoteric nature of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, possessing both a weakly acidic phenol-like hydroxyl group and a more acidic carboxylic acid group, as well as a basic pyridine nitrogen, makes its solubility highly pH-dependent.

  • Incomplete Precipitation: During pH adjustment to isolate the product, you may have missed the isoelectric point. At this specific pH, the molecule exists as a zwitterion with minimal solubility in aqueous media. If the pH is too low or too high, the compound will be in its cationic or anionic form, respectively, increasing its water solubility and preventing complete precipitation.

  • Mechanical Losses: During filtration and transfer steps, especially on a small scale, significant mechanical losses can occur.[1] Ensure all glassware is thoroughly rinsed with the mother liquor or an appropriate solvent to recover adhered product.

  • Side Reactions: The synthesis of pyridine derivatives can sometimes lead to side reactions, reducing the overall yield of the desired product.[2] It is crucial to monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and minimize byproduct formation.[3]

dot

G Troubleshooting Low Yield cluster_pH pH Optimization cluster_solubility Solubility Issues cluster_reaction Reaction Inefficiency start Low Yield Observed check_pH Was pH of precipitation optimized? start->check_pH check_solubility Is the product partially soluble in the workup solvent? start->check_solubility check_reaction Did TLC show complete reaction & minimal byproducts? start->check_reaction pH_yes Yes check_pH->pH_yes Yes, continue troubleshooting pH_no No check_pH->pH_no No sol_yes Yes check_solubility->sol_yes sol_no No check_solubility->sol_no No, continue troubleshooting rxn_yes Yes check_reaction->rxn_yes Yes, continue troubleshooting rxn_no No check_reaction->rxn_no solution_pH Adjust pH incrementally to find the isoelectric point (point of maximum precipitation). pH_no->solution_pH solution_sol Cool the mixture in an ice bath to decrease solubility. Evaporate mother liquor to recover dissolved product. sol_yes->solution_sol solution_rxn Re-optimize reaction conditions (time, temp, catalyst). Purify starting materials before reaction. rxn_no->solution_rxn

Caption: A decision tree for troubleshooting low product yield.

Q2: My isolated product is a brown or off-white solid. What causes this discoloration and how can I fix it?

A2: Discoloration typically indicates the presence of persistent, often polymeric or oxidized, impurities.

  • Causality: These impurities can arise from the degradation of starting materials or intermediates, especially in reactions involving strong oxidizing agents like nitric acid or permanganate, which are sometimes used in the synthesis of pyridine carboxylic acids.[2][4] Phenolic compounds are also susceptible to air oxidation, which can form highly colored quinone-type species.

  • Solution - Activated Carbon Treatment: The most effective method to remove these colored impurities is by treating a hot solution of your crude product with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs large, flat, aromatic, and colored molecules.

    • Protocol Insight: Use about 1-2% of activated carbon by weight relative to your crude product. Adding too much can lead to the adsorption of your desired product, reducing yield. The carbon should be added to the hot, dissolved solution and the mixture briefly heated before being removed by hot filtration. Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.

Q3: I'm struggling to recrystallize the product. It either "oils out" or doesn't crystallize at all. What should I do?

A3: Recrystallization is a powerful but sometimes challenging technique.[5] "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. No crystallization usually means too much solvent was used or the compound is highly soluble even at low temperatures.[5][6]

  • Troubleshooting "Oiling Out":

    • Add More Solvent: The "oil" is molten product. Add more hot solvent until the oil fully dissolves.

    • Re-heat and Cool Slowly: Ensure the solution is fully homogeneous, then allow it to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of an oil.[5]

    • Change Solvent System: If the issue persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent or use a solvent pair (e.g., ethanol/water).

  • Troubleshooting Failure to Crystallize:

    • Reduce Solvent Volume: If you suspect too much solvent was added, gently evaporate some of it to concentrate the solution.

    • Induce Crystallization: If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that provide nucleation sites. Alternatively, add a "seed crystal" of pure product to initiate crystallization.[6]

    • Cool Further: Place the flask in an ice-water bath to maximize precipitation.[5]

Q4: My NMR spectrum shows persistent impurities that co-precipitate with my product. How can I improve purity?

A4: When simple recrystallization fails to remove impurities with similar solubility profiles, more advanced techniques are required. An acid-base extraction is often highly effective for purifying carboxylic acids.[7]

  • Mechanism: This technique exploits the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base like sodium bicarbonate, the carboxylic acid is deprotonated to its carboxylate salt.[7] This salt is highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.

  • Workflow:

    • Dissolve the crude product in an appropriate organic solvent.

    • Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the layers. The desired product is now in the aqueous layer as its sodium salt.

    • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure product to precipitate out.

    • Collect the pure solid by filtration.

dot

G Acid-Base Extraction Workflow start Crude Product (in Organic Solvent) add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral/Basic Impurities separate->org_layer Discard aq_layer Aqueous Layer: Product as Sodium Salt separate->aq_layer Collect add_acid Add aq. HCl to Aqueous Layer aq_layer->add_acid precipitate Pure Product Precipitates add_acid->precipitate filtrate Filter & Dry precipitate->filtrate end Pure Product filtrate->end

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 6-Hydroxy-4-methylpyridine-2-carboxylic acid?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Given the polar nature of the hydroxyl and carboxylic acid groups, polar protic solvents are excellent starting points.

SolventRationale & CommentsProsCons
Water The molecule's polar groups suggest good solubility in hot water and lower solubility in cold water.Inexpensive, non-toxic, effective for polar compounds.May require large volumes; drying the product can be slow.
Ethanol A common choice for many organic compounds. Often provides a good solubility gradient.Good solubility gradient, volatile for easy removal.May be too good a solvent, leading to lower recovery.
Acetone Can be effective, but its low boiling point requires careful handling.Very volatile, making product drying fast.Low boiling point may not provide a wide enough solubility range.[8]
Ethanol/Water A solvent pair can fine-tune solubility. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears.Highly adjustable to achieve optimal solubility.Requires careful optimization of the solvent ratio.

Final selection should always be confirmed by small-scale solubility tests.

Q: Is column chromatography a viable purification method for this compound?

A: Yes, but it can be challenging. Carboxylic acids and basic pyridines are known to cause significant peak tailing on standard silica gel columns.[9][10]

  • The Challenge: The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with the basic pyridine nitrogen, while the polar carboxylic acid can also streak.[10] This leads to poor separation and low recovery.

  • Solutions:

    • Acidify the Mobile Phase: Adding a small amount (0.1-1%) of acetic or formic acid to the eluent (e.g., ethyl acetate/hexanes) can improve peak shape. The added acid protonates the pyridine nitrogen, reducing its interaction with the silica, and suppresses the deprotonation of the carboxylic acid, leading to more consistent elution.[9]

    • Use a Different Stationary Phase: Reversed-phase chromatography (C18 silica) with a buffered aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) is often a much better choice for polar, ionizable compounds.[11]

Q: How can I confirm the purity of my final product?

A: A combination of techniques should be used to confirm purity:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broadened.[6]

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in an appropriate solvent system. Run the TLC against a sample of the crude material for comparison.

  • Spectroscopic Analysis (NMR, IR): Proton and Carbon-13 NMR are definitive methods. The spectrum of a pure sample should show clean signals corresponding to the structure of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, with no unidentifiable peaks. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, C=O).

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is designed to purify a discolored crude product.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of a potential solvent (e.g., ethanol). Observe solubility at room temperature. Heat the test tube; the ideal solvent will dissolve the solid completely when hot. Cool to room temperature and then in an ice bath to ensure the product precipitates.

  • Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization: To the hot solution, add a small amount of activated carbon (e.g., 20 mg, 2 wt%). Swirl the flask and heat gently for 2-5 minutes.

  • Hot Filtration: Set up a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization.[5] Quickly filter the hot carbon-containing solution into the clean flask.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

dot

G Recrystallization Workflow A 1. Dissolve Crude in Minimal Hot Solvent B 2. Add Activated Carbon (if needed) & Heat A->B C 3. Perform Hot Filtration to Remove Insolubles/Carbon B->C D 4. Cool Filtrate Slowly to Form Crystals C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash with Cold Solvent & Dry E->F G Pure Crystalline Product F->G

Caption: Step-by-step experimental workflow for recrystallization.

References

  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(8), 2333–2339. Available from: [Link]

  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Matrix Fine Chemicals. 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • PrepChem.com. Synthesis of 4-nitropyridine. Available from: [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. Google Patents.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Sciencemadness.org. Reactivity of 4-nitropyridine-n-oxide. Available from: [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Flögel, O. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available from: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]

  • Google Patents. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • National Center for Biotechnology Information. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC. Available from: [Link]

  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Scholar Commons. Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Available from: [Link]

  • MD Scientific. Interchim-Purification-Column-Guide. Available from: [Link]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available from: [Link]

  • SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Available from: [Link]

  • CNKI. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available from: [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • ResearchGate. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

Sources

Troubleshooting

stability of 6-Hydroxy-4-methylpyridine-2-carboxylic acid under basic conditions

Topic: Stability & Handling Under Basic Conditions Executive Summary & Chemical Identity Compound: 6-Hydroxy-4-methylpyridine-2-carboxylic acid Synonyms: 6-Hydroxy-4-methylpicolinic acid; 4-Methyl-6-oxo-1,6-dihydropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Executive Summary & Chemical Identity

Compound: 6-Hydroxy-4-methylpyridine-2-carboxylic acid Synonyms: 6-Hydroxy-4-methylpicolinic acid; 4-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.[1][2] CAS: 19621-92-2 (Generic for 6-OH picolinic acids; specific isomers vary)[1][2]

Core Stability Directive: Under basic conditions (pH > 10), this compound is thermodynamically stable against decarboxylation but kinetically sensitive to oxidation.[2] The molecule exists primarily as a stable dianion. The critical "danger zone" for degradation is not the basic environment itself, but the transition from base to acid (neutralization) at elevated temperatures.

Technical Deep Dive: The "Why" Behind the Stability

To troubleshoot effectively, you must understand the molecule's behavior in solution. It is not a static structure; it is a "chameleon" depending on pH.

A. Tautomerism & Ionization (The Chameleon Effect)

This molecule exhibits Lactam-Lactim Tautomerism .[1][2] In solution, the "6-hydroxy" group tautomerizes to a "6-pyridone" (lactam).[1]

  • Acidic/Neutral pH: Exists as a zwitterion or neutral species.[2]

  • Basic pH (Your condition): The base deprotonates the carboxylic acid (

    
    ) AND the pyridone nitrogen/oxygen (
    
    
    
    ). This forms a Dianion .

Why this matters: The Dianion is highly resistant to thermal decarboxylation because the electron-rich ring and the lack of a protonated nitrogen prevent the formation of the transition state required for the Hammick Reaction (decarboxylation mechanism).[1][2]

B. Pathway Visualization

Stability_Pathway Acid Neutral Form (Solid State) Zwitterion Zwitterion (pH 4-7) Acid->Zwitterion Dissolution MonoAnion Mono-Anion (pH 7-10) Zwitterion->MonoAnion Base (1 eq) Decarb Decarboxylation (Loss of CO2) Zwitterion->Decarb HEAT (>80°C) DiAnion Dianion (pH > 11) STABLE ZONE MonoAnion->DiAnion Strong Base (2+ eq) DiAnion->Decarb Inhibited Oxidation Oxidative Degradation (Brown Tar) DiAnion->Oxidation O2 + Time

Figure 1: Stability landscape.[1] Note that the "Danger Zone" for decarboxylation is the Zwitterion phase, not the Basic Dianion phase.[1]

Troubleshooting Guide (FAQ Format)

Q1: "I refluxed my ester in 2M NaOH for 12 hours, but upon acidification, my yield was <20%. Did it decompose in the base?"

Diagnosis: Unlikely to have decomposed in the base.[2] The loss likely occurred during acidification . Mechanism: Picolinic acids are notorious for thermal decarboxylation via the Hammick mechanism , which requires a protonated ring nitrogen (zwitterionic character).[2]

  • In Base: The ring N is deprotonated/neutral.[2] The molecule is safe.

  • The Error: If you added acid while the solution was still hot (or warm), you passed through the "Zwitterion Zone" at high temperature. This triggers rapid loss of

    
    .
    

Corrective Action:

  • Cool the basic reaction mixture to <5°C (Ice bath) before adding acid.

  • Acidify slowly to precipitate the product.

  • Do not heat the acidic solution.

Q2: "My clear yellow basic solution turned dark brown/black overnight. Is the product gone?"

Diagnosis: Oxidative degradation (Quinone formation).[2] Mechanism: The 6-hydroxy-4-methyl substitution pattern makes the pyridine ring extremely electron-rich.[1] In basic conditions (dianion), the ring is highly susceptible to electrophilic attack by dissolved oxygen. This forms complex mixtures of quinones and polymerized tars.

Corrective Action:

  • Degas all solvents (sparge with

    
     or Ar) before adding the substrate.[2]
    
  • Keep the reaction under an inert atmosphere blanket.

  • Add a reducing agent (e.g., Sodium Bisulfite) during workup if color persists.

Q3: "I cannot get the product to precipitate from the basic solution, even at pH 1."

Diagnosis: "Isoelectric Trapping" or Salt Formation.[2] Mechanism:

  • At pH 1, the pyridine nitrogen becomes protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The molecule is a cationic salt (soluble).
  • At pH 3-4, it is a zwitterion (neutral net charge).[1][2] This is the point of minimum solubility .

Corrective Action:

  • Do not overshoot to pH 1.[2] Target the Isoelectric Point (pI) , which is likely around pH 3.5 - 4.0.[1]

  • Monitor pH with a meter, not just litmus paper, and stop exactly when precipitation maximizes.

Experimental Protocols

Protocol A: Safe Saponification (Hydrolysis)

Use this workflow to generate the free acid from an ester precursor without degradation.[2]

  • Preparation: Dissolve substrate in MeOH/Water (3:1). Sparging with Nitrogen for 10 mins is recommended.

  • Base Addition: Add 2.5 equivalents of NaOH (or LiOH).[2]

    • Note: 2.0 eq is needed to neutralize the acid + phenol; 0.5 eq excess drives kinetics.

  • Reaction: Stir at Reflux (65°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC/HPLC.[2] The dianion is stable here.

  • Quench (CRITICAL STEP):

    • Place the flask in an Ice/Water bath . Cool to internal temp < 10°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.8 - 4.0.

  • Isolation: Filter the precipitate immediately while cold. Wash with cold water.

Protocol B: Stability Stress Test

Use this to validate your specific batch stability.[1][2]

ParameterConditionExpected ResultRisk Level
Control pH 12, 25°C,

atm
>99% RecoveryLow
Thermal pH 12, 80°C,

atm
>98% RecoveryLow
Oxidative pH 12, 25°C, Open AirYellow

Brown
High
Acidic Thermal pH 4, 80°C,

atm
Decarboxylation Critical

Troubleshooting Decision Tree

Troubleshooting_Tree Start Observation Yield Low Yield / Mass Loss Start->Yield Color Darkening / Black Tar Start->Color Solubility No Precipitate Start->Solubility Q_Temp Was acid added hot? Yield->Q_Temp Q_Air Was reaction under N2? Color->Q_Air Q_pH Is pH < 2? Solubility->Q_pH Sol_Decarb CAUSE: Decarboxylation FIX: Acidify at <5°C Q_Temp->Sol_Decarb Yes Sol_Ox CAUSE: Oxidation FIX: Degas solvents Q_Air->Sol_Ox No Sol_Salt CAUSE: Cationic Salt formed FIX: Adjust to pH 3.5-4.0 Q_pH->Sol_Salt Yes

Figure 2: Diagnostic logic for common handling errors.

References & Authority

  • Dyson, P. & Hammick, D. L. (1937).[2][3] The mechanism of decarboxylation.[2][3][4][5][6] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[3]

    • Relevance: Establishes the foundational mechanism of picolinic acid decarboxylation (Hammick Reaction) and the requirement for zwitterionic intermediates.

  • Katritzky, A. R., et al. (2010).[2] Tautomerism in Heterocycles.[2] Chemical Reviews.[2]

    • Relevance: Authoritative review on the lactam-lactim tautomerism of 2-hydroxypyridines, confirming the predominance of the pyridone form.[1]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[2] Wiley. [1]

    • Relevance: Standard text confirming the stability profiles of electron-rich pyridines and their susceptibility to oxidation in basic media.[1]

  • LookChem Database. (2024). 6-Hydroxypicolinic acid Properties.[1][2][6]

    • Relevance: Provides physical property data (Melting points, decomposition temperatures) for the specific CAS 19621-92-2.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: HPLC Separation of Pyridine Carboxylic Acid Derivatives

Introduction: The "Pyridine Problem" Welcome to the technical support center. If you are here, you are likely struggling with Picolinic , Nicotinic , or Isonicotinic acid (or their derivatives).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are here, you are likely struggling with Picolinic , Nicotinic , or Isonicotinic acid (or their derivatives).

These molecules present a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: They contain a basic nitrogen (pKa ~3–5) and an acidic carboxyl group (pKa ~2–4), making their charge state highly pH-dependent.

  • High Polarity: They are poorly retained on standard C18 columns, often eluting in the void volume (

    
    ).
    
  • Silanol Interactions: The basic nitrogen interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1][2]

This guide moves beyond generic advice to provide specific, self-validating protocols for separating these difficult analytes.

Module 1: Retention Issues ("It elutes in the void")

User Question: I am using a C18 column with 0.1% Formic Acid, but my pyridine carboxylic acid derivatives elute immediately (k' < 1). How do I get retention?

Technical Diagnosis: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interaction. PCAs are too polar for this mechanism to work effectively with a C18 phase, even at 100% aqueous conditions (which also risks "phase collapse" or "dewetting" on standard C18).

The Solution: You must change the separation mechanism. Choose one of the following three workflows based on your detector.

Mode Selection Matrix
FeatureHILIC (Recommended for MS) Mixed-Mode (Robustness) Ion-Pair RPLC (Legacy/UV)
Mechanism Partitioning into water layerRP + Cation ExchangeHydrophobic + Ionic
Mobile Phase High Organic (ACN > 70%)Water/ACN + BufferWater/MeOH + Ion Pair Reagent
MS Compatible? Excellent (High sensitivity)Good (Volatile buffers)Poor (Source contamination)
Peak Shape GoodExcellentGood
Equilibration SlowFastSlow
Protocol A: HILIC Implementation (LC-MS Friendly)

Use this if you require Mass Spec detection.

  • Column: Silica, Amide, or Zwitterionic (ZIC-HILIC) phase.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Starting Gradient: 95% B (High organic is "weak" in HILIC).

  • Critical Step: Inject sample in 100% ACN . Injecting in water will disrupt the water layer on the particle surface, causing peak distortion.

Protocol B: Mixed-Mode Chromatography (Robust Separation)

Use this for separating structural isomers (2-, 3-, 4- positions).

Mixed-mode columns (e.g., alkyl chain with embedded acidic/cation-exchange groups) allow you to retain the pyridine ring via cation exchange while separating derivatives via hydrophobicity.[3]

  • Column: C18 with embedded anionic groups (Cation-Exchange/RP).

  • Mobile Phase: Water/ACN with volatile buffer (Ammonium Formate).

  • Mechanism: The basic nitrogen binds to the anionic ligand; the organic backbone interacts with the C18 chain.

  • Tuning: Increase buffer strength (ionic strength) to decrease retention (competes for ion-exchange sites).

Module 2: Peak Shape & Tailing ("The Shark Fin")

User Question: I have retention, but the peaks are tailing badly (As > 1.5). Integration is impossible.

Technical Diagnosis: The pyridine nitrogen is protonated (


) at acidic pH. It acts as a cation and binds to deprotonated silanols (

) on the silica surface. This secondary interaction is slow, causing the "tail."
Troubleshooting Workflow

TailingTroubleshoot Start Problem: Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH pH_Low pH < 2.5 CheckpH->pH_Low Current State pH_Mid pH 3.0 - 6.0 CheckpH->pH_Mid Current State pH_High pH > 7.0 CheckpH->pH_High Current State Sol_Low Silanols are protonated (Si-OH). Good. Check Column Age. pH_Low->Sol_Low Sol_Mid DANGER ZONE. Silanols ionized (Si-O-). Pyridine ionized (NH+). Strong Interaction. pH_Mid->Sol_Mid Sol_High Silica Dissolution Risk. Use Hybrid/Polymer Column. pH_High->Sol_High Action_Mid Action: Add 5-10mM TEA (UV only) OR Switch to High Ionic Strength Buffer Sol_Mid->Action_Mid

Figure 1: Decision logic for diagnosing peak tailing based on mobile phase pH.

The "Anti-Tailing" Protocol

If you cannot switch columns, modify the mobile phase:

  • Buffer Strength: Increase from 10 mM to 25–50 mM . Higher salt concentration masks silanol sites.

  • Add a Competitor (UV Only): Add 5 mM Triethylamine (TEA) . TEA is a stronger base than pyridine and will saturate the silanol sites, leaving the pyridine to elute symmetrically. Note: Do not use TEA with LC-MS; it suppresses ionization.

  • Temperature: Increase column temperature to 40–50°C . This improves mass transfer kinetics and reduces secondary interaction effects.

Module 3: Isomer Separation (2-, 3-, 4- Isomers)

User Question: I cannot separate Nicotinic acid (3-COOH) from Isonicotinic acid (4-COOH).

Technical Diagnosis: These isomers have identical mass and very similar lipophilicity. Separation requires exploiting the slight difference in their pKa values (specifically the position of the Zwitterion equilibrium).

  • Picolinic (2-pos): pKa ~1.01 (COOH), 5.39 (N)

  • Nicotinic (3-pos): pKa ~2.07 (COOH), 4.81 (N)

  • Isonicotinic (4-pos): pKa ~1.84 (COOH), 3.6 (N)

Note: pKa values vary slightly by literature source but the relative order is consistent.

Method Development: pH Scouting

To separate these, you must find a pH where their net charges differ most.

  • Prepare 3 Mobile Phases:

    • pH 2.0 (Phosphate or Formate)

    • pH 4.0 (Ammonium Acetate)

    • pH 6.0 (Ammonium Acetate)

  • Run a Gradient: 0–10% ACN (Keep organic low; these are polar).

  • Analyze Retention:

    • At pH 2.0 , the Carboxyls are mostly protonated (neutral), but the Nitrogen is protonated (+). They behave as cations.

    • At pH 4.0 , Isonicotinic acid (lower pKa N) begins to lose its positive charge faster than Picolinic acid.

  • Recommendation: Use a Mixed-Mode Cation Exchange column.[3][4] The difference in Nitrogen pKa (5.39 vs 3.6) is the strongest lever for separation. Picolinic acid (strongest base) will be retained longest on a cation-exchange phase.

Module 4: Detection & Sensitivity

User Question: My signal is weak. Which wavelength or MS mode should I use?

UV Detection

Pyridine derivatives have strong absorbance but are pH sensitive.

  • Primary Wavelength: 260–265 nm (Aromatic ring).

  • Secondary Wavelength: 210–220 nm (Carboxyl group).

  • Warning: If using TEA or Ion-Pairing reagents (TBAHS), you cannot use low UV (<220 nm) due to high background noise.

Mass Spectrometry (ESI)
  • Mode: Positive Mode (ESI+).

  • Target:

    
    
    
  • Issue: Signal suppression by TFA (Trifluoroacetic acid).

  • Fix: Replace TFA with Formic Acid or Difluoroacetic Acid (DFA) . DFA provides the peak shape benefits of TFA with significantly less signal suppression.

Summary of Optimized Parameters

ParameterRecommendationWhy?
Column Mixed-Mode (RP/SCX) or HILICOvercomes lack of retention on C18.
Buffer Ammonium Formate/Acetate (20mM+)Masks silanols; MS compatible.
pH 3.0 – 4.5Optimal selectivity for isomer pKa differences.
Temperature 40°CSharpens peaks; reduces backpressure.
Sample Diluent Match Mobile Phase A (RP) or B (HILIC)Prevents peak distortion/breakthrough.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Accessed 2024).[5][6] Verified method for separating isomers using mixed-mode chromatography.[3][4]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (2016). Comprehensive guide on peak tailing mechanisms and silanol interactions.

  • McCalley, D. V. Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (2010). Authoritative review on the behavior of basic analytes like pyridines on silica supports.

  • Guillarme, D. HILIC: The Pros and Cons.[7] LCGC International. (2020). Expert comparison of HILIC vs RPLC for polar ionizable compounds.

  • BenchChem. Chromatographic Purification of Pyridine Derivatives. Technical Support Center. (Accessed 2025).[8][9][10] Specific protocols for mobile phase additives.

Sources

Troubleshooting

Technical Support Center: Cyclization Reactions of 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for intramolecular cyclization reactions involving the multifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for intramolecular cyclization reactions involving the multifunctional starting material, 6-Hydroxy-4-methylpyridine-2-carboxylic acid. The inherent reactivity of the hydroxyl, carboxylic acid, and methyl groups, combined with the electronic nature of the pyridine ring, presents unique challenges. This document is structured in a question-and-answer format to directly address common experimental issues, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclization reaction shows low or no conversion of the starting material. What are the primary factors I should investigate?

A1: Failure to form the desired cyclized product from 6-Hydroxy-4-methylpyridine-2-carboxylic acid typically stems from three core issues: inadequate activation of the electrophile (the carboxylic acid), insufficient reactivity of the nucleophile, or suboptimal reaction conditions.

The carboxylic acid moiety is generally unreactive towards intramolecular nucleophiles without prior activation. The choice of activating agent is critical and must be compatible with the other functional groups.

Common Causes for Low Conversion:

  • Ineffective Carboxylic Acid Activation: The most frequent pitfall is the selection of an inappropriate coupling or activating reagent. The reagent may be too mild to activate the acid or too harsh, leading to degradation.

  • Nucleophile Reactivity: The intended nucleophilic center (e.g., an activated form of the C4-methyl group or the C6-hydroxy group) may not be sufficiently reactive under the chosen conditions. For instance, deprotonation of the methyl group often requires a strong base, which can be incompatible with other reagents.

  • Unfavorable Kinetics: Intramolecular reactions are highly dependent on concentration and temperature. If the concentration is too high, intermolecular reactions can dominate.[1] If the temperature is too low, the activation energy barrier may not be overcome.

  • Reagent Incompatibility: The chosen base, solvent, or activating agent may react with each other or the starting material in a non-productive manner. For example, a strong, non-nucleophilic base is often required, and its selection must be made carefully.

Troubleshooting Workflow:

G start Low or No Conversion q1 Is the Carboxylic Acid Properly Activated? start->q1 s1 Review choice of coupling reagent. Consider a more potent activator (e.g., HATU, SOCl₂). q1->s1 No q2 Is the Nucleophile Sufficiently Reactive? q1->q2 Yes s1->q2 s2 Re-evaluate base strength and type. Consider alternative strategies for nucleophile generation. q2->s2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes s2->q3 s3 Screen temperature range. Apply high-dilution principles to favor intramolecular reaction. q3->s3 No end Improved Conversion q3->end Yes s3->end

Data Summary: Comparison of Common Carboxylic Acid Activating Agents

Activating AgentMechanismAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) / Oxalyl Chloride Forms a highly reactive acyl chloride intermediate.High reactivity, inexpensive.Harsh conditions (often requires heat), generates acidic byproducts (HCl, SO₂), may not be compatible with sensitive functional groups.
EDC with HOBt/HOAt Forms an active ester intermediate via a carbodiimide.[2]Mild conditions, good for sensitive substrates, water-soluble byproducts are easily removed.Can be expensive, may require a non-nucleophilic base, risk of epimerization in chiral substrates.
HATU / HBTU Forms a highly reactive O-acylisourea activated ester.Very high reactivity, fast reaction times, low rate of side reactions.High cost, byproducts can sometimes be difficult to remove.
Acetic Anhydride (Ac₂O) Forms a mixed anhydride.Relatively inexpensive, can be effective for certain cyclizations.[1]Can lead to acetylation of nucleophiles (e.g., the hydroxyl group), requires careful temperature control.

Experimental Protocol: Activation of 6-Hydroxy-4-methylpyridine-2-carboxylic acid via Acyl Chloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-Hydroxy-4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Solvent: Suspend the starting material in a dry, inert solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, solvent-dependent) for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Q2: My reaction is messy, with multiple spots on TLC. What are the most probable side reactions and how can I mitigate them?

A2: The formation of multiple products is a classic sign of competing reaction pathways. Given the structure of your starting material, the most likely culprits are intermolecular reactions and reactions at alternative nucleophilic sites.

Probable Side Reactions:

  • Intermolecular Dimerization/Polymerization: This is the most common side reaction in cyclization attempts. Instead of the activated carboxyl group reacting intramolecularly, it reacts with the nucleophile of a second molecule, leading to dimers, trimers, and polymers. This is especially prevalent at high concentrations.

  • O-Acylation: The phenolic hydroxyl group at the C6 position is a potent nucleophile. The activated carboxylic acid can react with this hydroxyl group on another molecule, leading to the formation of an ester-linked dimer.

  • N-Acylation: While the pyridine nitrogen is a relatively weak nucleophile due to its inclusion in an aromatic system, it can still be acylated under certain conditions, especially with highly reactive acylating agents.[3][4]

  • Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, a process that can be catalyzed by trace acids or metals.

Mitigation Strategies:

  • High Dilution Principle: To strongly favor the desired intramolecular cyclization, the reaction must be performed under high dilution conditions (typically 0.001–0.05 M). This reduces the probability of two different molecules encountering each other, thus suppressing the intermolecular pathway. A syringe pump for the slow addition of the substrate to a large volume of solvent is the standard technique.

  • Protecting Groups: If O-acylation is a suspected side reaction, protecting the 6-hydroxy group is a necessary step. (See Q3 for details).

  • Temperature Control: Carefully control the reaction temperature. While heat can be necessary to overcome the activation barrier, excessive heat can promote side reactions like decarboxylation.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Activated Starting Material B Intramolecular Cyclization A->B High Dilution C Activated Starting Material + Another Molecule D Intermolecular Reaction (Dimer/Polymer) C->D High Concentration

Q3: How should I choose and implement a protecting group for the 6-hydroxy function?

A3: Protecting the 6-hydroxy group is often essential to prevent its participation in undesired acylation reactions. The ideal protecting group must be easy to install, stable to the cyclization conditions, and readily removable without affecting the newly formed ring system.

Data Summary: Common Protecting Groups for Hydroxypyridines

Protecting Group (PG)Protection ReagentDeprotection ConditionsStability & Comments
Methyl (Me) Methyl iodide, Dimethyl sulfateStrong acid (HBr, BBr₃)Very stable, but deprotection requires harsh conditions that may not be suitable for complex molecules.
Benzyl (Bn) Benzyl bromide (BnBr), Benzyl chloride (BnCl)Hydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions (acid, base, many redox reagents). Deprotection is mild and clean. Often a good first choice.
tert-Butyldimethylsilyl (TBS) TBSCl, ImidazoleFluoride source (TBAF), or mild acid (e.g., PPTS)Stable to basic conditions and many organometallic reagents. Cleaved by acid. Good for moderate stability needs.
Acetyl (Ac) Acetic anhydride, Acetyl chlorideMild base (K₂CO₃ in MeOH), or mild acidEasy to install and remove, but may not be stable to the conditions required for activating the carboxylic acid (e.g., transesterification).

Experimental Protocol: Benzyl Protection of 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Note: The carboxylic acid may need to be protected first as an ester (e.g., methyl ester) to prevent it from interfering with the basic conditions of the benzylation.[5]

  • Esterification (if necessary): Dissolve the starting acid in methanol, add a catalytic amount of H₂SO₄ or use SOCl₂ in methanol, and reflux until the acid is converted to its methyl ester (monitored by LC-MS).

  • Setup: In a round-bottom flask, dissolve the methyl 6-hydroxy-4-methylpyridine-2-carboxylate (1.0 eq) in a dry polar aprotic solvent like DMF or acetonitrile.

  • Base: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).

  • Reagent Addition: Add benzyl bromide (BnBr) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting benzyl-protected compound by flash column chromatography on silica gel.[6]

  • Ester Hydrolysis: Before the cyclization step, the methyl ester must be saponified back to the carboxylic acid using a base like LiOH or NaOH, followed by acidic work-up.

Q4: My reaction appears to work, but I'm struggling with product isolation and purification. What are the best practices?

A4: Purifying pyridine derivatives, which are often polar and basic, can be challenging. Issues like peak tailing in chromatography and poor recovery are common. A systematic approach to work-up and purification is key.

Troubleshooting Purification:

  • Poor Recovery after Work-up: Your product might be partially water-soluble, especially if it retains polar functional groups. During aqueous extractions, ensure the pH of the aqueous layer is adjusted to suppress the ionization of your compound (for basic pyridines, work up under basic conditions) to drive it into the organic layer. Multiple extractions (3-4 times) with the organic solvent are recommended.

  • Peak Tailing in Column Chromatography: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[7]

    • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This competitively binds to the active sites on the silica, improving peak shape.

    • Solution 2: Change Stationary Phase: Consider using a different stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol with a buffer (like formic acid or ammonium acetate) can provide excellent separation.[8]

  • Product Degradation on Silica: The acidic nature of silica gel can sometimes degrade sensitive products. If you suspect this, using deactivated (neutral) silica or alumina is a good alternative.

G start Crude Product Mixture q1 Is the product stable to acid? start->q1 s1 Acid-Base Extraction: 1. Dissolve in EtOAc 2. Wash with dilute acid (e.g., 1M HCl) to remove basic impurities. 3. Wash with dilute base (e.g., sat. NaHCO₃) to remove acidic starting material. q1->s1 Yes s2 Liquid-Liquid Extraction (Neutral conditions) q1->s2 No q2 Purification Method? s1->q2 s2->q2 s3 Normal Phase Chromatography (Silica Gel) Add 0.5% Et₃N to eluent to prevent peak tailing. q2->s3 Moderately Polar s4 Reverse Phase Chromatography (C18) Use MeCN/H₂O + 0.1% TFA or NH₄OAc buffer. q2->s4 Highly Polar s5 Crystallization q2->s5 Solid end Pure Product s3->end s4->end s5->end

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?.
  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. (n.d.).
  • PMC. (n.d.). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Retrieved from

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa - Organic Chemistry.
  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.
  • ACS Publications. (2019). [6π] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope. The Journal of Organic Chemistry.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • PubMed. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light.
  • RSC Publishing. (n.d.). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib.
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones.
  • Pearson+. (n.d.). Cyclization Reaction | Study Prep.
  • PMC. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions.
  • ResearchGate. (2025). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity.
  • gsrs. (n.d.). METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE.
  • Matrix Fine Chemicals. (n.d.). 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS.
  • ResearchGate. (n.d.). Scheme 17: Cascade cyclization of 6-hydroxyhex-2-en-4-ynals to pyrroles.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Analysis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid

Executive Summary This guide provides an in-depth technical analysis of the vibrational spectroscopy of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 38116-61-9), a critical intermediate in the synthesis of metallo-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 38116-61-9), a critical intermediate in the synthesis of metallo-pharmaceuticals and pyridine-based ligands.[1]

Unlike simple carboxylic acids, this compound exhibits complex prototropic tautomerism (lactam-lactim equilibrium) that drastically alters its FTIR profile depending on the physical state (solid vs. solution) and pH. This guide compares the spectral signatures of its distinct tautomeric forms against standard alternatives, providing a roadmap for correct structural validation.

Compound Profile & Tautomeric Complexity[1]

To interpret the FTIR spectrum accurately, one must first understand the dynamic structure of the molecule. It does not exist as a static "hydroxy-pyridine"; rather, it fluctuates between three primary forms.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shifts that define the spectral bands.

Tautomerism Enol Enol Form (6-Hydroxy-pyridine) Favored in: Gas Phase / Non-polar Solvents Keto Keto Form (6-Pyridone) Favored in: Solid State / Polar Solvents Enol->Keto Proton Transfer (N-H) Zwitter Zwitterionic Form (NH+ / COO-) Favored in: Crystalline Salts / pH Neutral Keto->Zwitter Acid-Base Equilibrium

Critical Insight: In the solid state (KBr pellet or ATR), 6-hydroxy-picolinic acid derivatives predominantly adopt the Keto (Pyridone) or Zwitterionic form due to intermolecular hydrogen bonding and lattice stabilization energy.

FTIR Spectral Analysis: Target vs. Alternatives

This section contrasts the absorption bands of the target compound with its structural analogs to highlight diagnostic peaks.

Comparative Spectral Data Table
Functional Group ModeTarget: 6-Hydroxy-4-methyl... (Solid State/Keto Form)Alternative A: Picolinic Acid (Lacks OH/Methyl)Alternative B: 6-Hydroxypicolinic Acid (Lacks Methyl)Diagnostic Note
O-H / N-H Stretch 3200–2500 cm⁻¹ (Broad) Overlapping N-H (pyridone) and COOH dimer modes.[1]3100–2500 cm⁻¹Typical COOH dimer envelope.3200–2600 cm⁻¹Strong N-H bonding evident.The "Methyl" target shows sharper C-H shoulder peaks at ~2960 cm⁻¹.
C=O (Amide-like) 1680–1650 cm⁻¹ (Strong) Diagnostic of Pyridone ring C=O.[1]Absent1670–1640 cm⁻¹Pyridone C=O.Distinguishes 6-hydroxy derivatives from simple pyridines.
C=O[1] (Carboxylic) 1730–1710 cm⁻¹ If COOH is protonated.(~1600 cm⁻¹ if Zwitterionic COO⁻)1730–1700 cm⁻¹1720–1690 cm⁻¹Position depends heavily on protonation state (COOH vs COO⁻).
Ring Vibrations (C=C/C=N) 1620, 1560 cm⁻¹ Modified by methyl donation.1590, 1570 cm⁻¹1610, 1550 cm⁻¹Methyl group causes a slight red-shift and intensity change in ring modes.
C-O Stretch 1260–1230 cm⁻¹ 1280–1250 cm⁻¹1250–1220 cm⁻¹Coupled with O-H in-plane bending.[1]
Detailed Band Assignment
  • The "Pyridone" Marker (1680–1650 cm⁻¹):

    • Unlike Picolinic acid, the 6-hydroxy derivative shows a distinct, intense band in this region. This is the carbonyl stretch of the pyridone tautomer. If this band is absent and a sharp OH peak appears >3500 cm⁻¹, your sample has likely tautomerized to the enol form (rare in solid state).

  • The Methyl Signature (~2960, 1380 cm⁻¹):

    • Look for the asymmetric C-H stretch of the methyl group at ~2960 cm⁻¹ (often a shoulder on the broad OH band) and the symmetric deformation (umbrella mode) near 1380 cm⁻¹. These confirm the presence of the 4-methyl substituent distinguishing it from generic 6-hydroxypicolinic acid.

  • The "Zwitterion" Trap:

    • If the spectrum lacks a band above 1700 cm⁻¹ but shows strong, broad bands near 1600 cm⁻¹ and 1400 cm⁻¹, the molecule exists as a zwitterion (NH⁺ / COO⁻). This is common in crystallized samples.

Experimental Protocol: Validating the Structure

To ensure scientific integrity, a single scan is insufficient. The following protocol uses solvent perturbation to confirm the tautomeric state.

Workflow Diagram

Workflow cluster_methods Acquisition Methods Start Start: Solid Sample MethodA Method A: Solid State (KBr/ATR) Goal: Assess Crystal Form Start->MethodA MethodB Method B: Solution (CHCl3 vs. DMSO) Goal: Probe Tautomerism Start->MethodB Analysis Spectral Comparison MethodA->Analysis MethodB->Analysis Result1 Result: Strong 1660 cm⁻¹ Band Conclusion: Pyridone (Keto) Form Analysis->Result1 Polar/Solid Result2 Result: Sharp 3550 cm⁻¹ + No 1660 cm⁻¹ Conclusion: Hydroxy (Enol) Form Analysis->Result2 Non-polar Soln

Step-by-Step Methodology
  • Solid State Analysis (Baseline):

    • Technique: ATR (Diamond Crystal) is preferred over KBr to prevent ion exchange with the salt matrix.

    • Parameter: 4 cm⁻¹ resolution, 32 scans.

    • Expectation: Broad H-bonded region (3200-2500 cm⁻¹) and Pyridone C=O (~1660 cm⁻¹).[1]

  • Solvent Perturbation (Validation):

    • Dissolve 5 mg of sample in DMSO-d6 (polar) and Chloroform (non-polar).

    • Note: The compound may have low solubility in chloroform.

    • Observation: In non-polar solvents, the equilibrium may shift toward the Enol form, reducing the intensity of the 1660 cm⁻¹ band and sharpening the OH stretch. This confirms the dynamic nature of the 6-position oxygen.

  • Acid/Base Titration (Advanced):

    • Add 1 drop of HCl to the solution.

    • Effect: Protonation of the carboxylate (if zwitterionic) will shift the C=O stretch from ~1600 cm⁻¹ (asymmetric COO⁻) to ~1720 cm⁻¹ (COOH).

References

  • Matrix Fine Chemicals. 6-Hydroxy-4-methylpyridine-2-carboxylic acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Pyridinecarboxylic acid, 6-methyl- IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • Mirzaei, M., et al. (2013). Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms.[3] Physical Chemistry Research. Retrieved from

  • Rzepa, H. (2017). Tautomeric polymorphism in Hydroxypyridines. Imperial College London. Retrieved from

  • University of Kentucky X-Ray Crystallography Facility. Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Retrieved from

Sources

Comparative

Technical Guide: HPLC Retention Time &amp; Separation Strategies for 6-Hydroxy-4-methylpyridine-2-carboxylic Acid

Executive Summary 6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMPC) presents a distinct chromatographic challenge due to its amphoteric nature, low molecular weight, and high polarity. Standard Reversed-Phase (RP) C18...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMPC) presents a distinct chromatographic challenge due to its amphoteric nature, low molecular weight, and high polarity. Standard Reversed-Phase (RP) C18 methods often result in co-elution with the void volume (


 min) or severe peak tailing caused by metal chelation and secondary silanol interactions.

This guide evaluates three distinct separation methodologies—Ion-Pair Chromatography (IPC) , HILIC , and Polar-Embedded RP —to provide researchers with optimized protocols.

Key Finding: While traditional C18 columns fail to retain HMPC adequately, HILIC (Amide phase) provides the superior balance of retention (


 min), peak symmetry, and MS-compatibility.

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical behavior of HMPC is a prerequisite for method selection.

  • Chemical Structure: Pyridine ring substituted with a carboxylic acid (C2), methyl group (C4), and hydroxyl group (C6).

  • Tautomerism: The C6-hydroxyl group facilitates keto-enol tautomerism, existing largely in the pyridone form (6-oxo-1,6-dihydropyridine) in aqueous solution. This significantly increases polarity compared to standard pyridine derivatives.

  • Ionization (pKa):

    • 
       (Carboxylic acid)
      
    • 
       (Pyridone/Phenolic OH)
      
  • The Challenge: At neutral pH, the molecule is zwitterionic or anionic, leading to repulsion from standard C18 stationary phases.

Part 2: Comparative Analysis of Separation Methodologies

The following data summarizes the performance of three primary methodologies. Retention times (


) are representative ranges based on optimized conditions for hydroxypyridine carboxylic acids.
Performance Matrix
FeatureMethod A: Standard C18 Method B: Ion-Pair (IPC) Method C: HILIC (Amide)
Stationary Phase C18 (5 µm, 100 Å)C18 (End-capped)Amide / Zwitterionic
Mobile Phase Water/MeOH + Formic AcidBuffer + TBAHS (Ion Pair)ACN / Water + Ammonium Acetate
Retention (

)
1.2 – 2.5 min (Poor)8.0 – 12.0 min (High)6.0 – 9.0 min (Optimal)
Peak Symmetry Poor (Tailing factor > 1.5)Good (Tailing factor < 1.2)Excellent (Tailing factor ~1.0)
MS Compatibility YesNo (Source contamination)Yes (High sensitivity)
Equilibration Fast (10-15 min)Slow (> 45 min)Moderate (20-30 min)
Detailed Methodology Assessment[1][2]
1. The "Default" Failure: Standard C18

Using a standard C18 column with acidic water/methanol results in rapid elution. The high polarity of the pyridone moiety prevents hydrophobic interaction.

  • Verdict:Not Recommended for quantitation; suitable only for high-concentration purity checks where resolution from matrix is unnecessary.

2. The Traditional Fix: Ion-Pair Chromatography (IPC)

Adding Tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase forms a neutral ion-pair complex with the carboxylate group, allowing the molecule to retain on the hydrophobic C18 chain.

  • Mechanism:[1][2] Hydrophobic interaction of the TBA-Analyte complex.

  • Verdict:Recommended for UV-Vis workflows (e.g., QC environments). It offers the sharpest peaks but ruins Mass Spectrometers.

3. The Modern Standard: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC utilizes a water-rich layer on a polar stationary phase (Amide) with a high-organic mobile phase (ACN). HMPC partitions into the aqueous layer.

  • Mechanism:[1][2] Partitioning + Hydrogen Bonding.

  • Verdict:Recommended for R&D/PK Studies. It provides excellent retention and boosts MS sensitivity due to high organic content (better desolvation).

Part 3: Decision Logic & Experimental Workflows

Method Selection Decision Tree

MethodSelection Start Start: Select Method for HMPC Detector What is your detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS High Sensitivity UV UV / PDA Detector->UV Robustness Rec_HILIC RECOMMENDATION: HILIC (Amide Column) Mobile Phase: ACN/Buffer MS->Rec_HILIC Matrix Sample Matrix Complexity UV->Matrix Simple Simple (Synthesis/Pure) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex Rec_Polar RECOMMENDATION: Polar-Embedded C18 100% Aqueous Compatible Simple->Rec_Polar Rec_IPC RECOMMENDATION: Ion-Pair C18 Add 5-10mM TBAHS Complex->Rec_IPC

Caption: Decision tree for selecting the optimal HPLC method based on detection mode and sample complexity.

Part 4: Recommended Experimental Protocols

Protocol A: HILIC Method (Best for LC-MS/Bioanalysis)

This method ensures retention of the polar zwitterion while maintaining MS compatibility.

  • Column: Waters XBridge BEH Amide or TSKgel Amide-80 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Note: High pH ensures the carboxylic acid is fully ionized, improving peak shape in HILIC.

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 90% B (Re-equilibrate for 4 min).

  • Flow Rate: 0.3 mL/min.[4]

  • Detection: UV 265 nm or MS (ESI+, MRM mode).

  • Expected

    
    : 6.5 ± 0.5 min .
    
Protocol B: Ion-Pair Method (Best for UV/QC)

Use this if you lack a HILIC column or require extremely high plate counts for impurity separation.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 5 µm).
    
  • Mobile Phase:

    • Buffer: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).

    • Solvent: Methanol.[5][6]

    • Ratio: Isocratic 85% Buffer / 15% Methanol.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV 265 nm.[7]

  • Expected

    
    : 9.0 ± 1.0 min .
    

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Metal ChelationThe picolinic acid moiety chelates stainless steel iron. Add 5 µM EDTA to mobile phase or use PEEK-lined columns.
Split Peaks Wrong DiluentInjecting an aqueous sample into a HILIC system causes phase collapse. Dilute sample in 75% ACN before injection.
Drifting

pH SensitivityThe pKa of the carboxylic acid (~3.0) is near the buffer pH. Ensure buffer capacity is >10 mM and pH is controlled (

).
Sample Preparation Workflow (Bioanalysis)

SamplePrep Sample Plasma/Urine Sample PPT Protein Precipitation (Add 3x Vol ACN) Sample->PPT Centrifuge Centrifuge 10k RPM, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute (if HILIC) Ensure >80% Organic Supernatant->Dilution Inject Inject to HPLC Dilution->Inject

Caption: Optimized sample preparation workflow for HILIC analysis to prevent solvent mismatch.

References

  • Separation of Picolinic Acid Derivatives.Journal of Chromatography A. Comparison of ion-pair and RP-HPLC for pyridine carboxylic acids.
  • HILIC Separation of Polar Metabolites. Waters Application Notes. "Analysis of Polar Acids using XBridge Amide Columns."

  • Tautomerism in Hydroxypyridines.Journal of Organic Chemistry. Detailed analysis of the keto-enol equilibrium in 6-hydroxypicolinic acid analogs.
  • Ion-Pairing Mechanisms. SIELC Technologies. "Separation of Pyridinecarboxylic Acids on Mixed-Mode Columns."

  • PubChem Compound Summary. "6-Hydroxy-4-methylpyridine-2-carboxylic acid."

Sources

Validation

Structural &amp; Functional Analysis: 6-Hydroxy-4-methylpyridine-2-carboxylic Acid (HMPC) Complexes

Topic: Structural & Functional Analysis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid (HMPC) Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural & Functional Analysis of 6-Hydroxy-4-methylpyridine-2-carboxylic Acid (HMPC) Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Hybrid" Ligand Advantage

In the landscape of coordination chemistry and metallodrug design, 6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMPC) represents a strategic "hybrid" scaffold. It bridges the gap between two well-characterized pharmacophores:

  • 6-Hydroxypicolinic Acid (6-HPA): Known for its versatile keto-enol tautomerism and ability to act as a cooperating ligand in catalysis.

  • 4-Methylpicolinic Acid: Known for electronic tuning via the electron-donating methyl group at the para position relative to the nitrogen.

This guide provides a comparative structural analysis, leveraging verified crystallographic data of these parent analogs to define the coordination behavior of HMPC. We focus on its potential as an insulin-mimetic and catalytic agent, offering a rigorous experimental protocol for complex synthesis.

Structural Analysis: The Tautomeric "Chameleon"

The defining feature of HMPC is its ability to exist in two distinct tautomeric forms. Unlike standard picolinic acid, the 6-hydroxy substituent allows for a proton transfer that fundamentally alters the coordination geometry.

Mechanism of Action
  • Form A (Hydroxy-pyridine): The aromatic pyridine ring is intact. Coordination occurs via the neutral Pyridine-N and the Carboxylate-O.

  • Form B (Pyridone): The proton shifts to the nitrogen, creating a 6-oxo species. Upon deprotonation, this forms a dianionic ligand capable of bridging metal centers.

Expert Insight: The 4-methyl group in HMPC acts as an electron-donating group (EDG). This increases the electron density on the ring, slightly raising the pKa of the pyridine nitrogen compared to the non-methylated parent. This results in stronger M–N bond affinities in metal complexes, potentially enhancing thermodynamic stability over standard 6-hydroxypicolinates.

Visualizing the Pathway

HMPC_Coordination cluster_effect 4-Methyl Substituent Effect L_Enol Enol Form (6-Hydroxy-pyridine) L_Keto Keto Form (6-Pyridone) L_Enol->L_Keto Tautomerism (pH dependent) Complex_Mono Mononuclear Complex (N,O-Chelation) L_Enol->Complex_Mono + M(II) (Neutral pH) Complex_Poly Polynuclear/Bridging (Mu-O Bridging) L_Keto->Complex_Poly + M(II) (Basic pH) Effect Inductive Effect (+I) Increases N-basicity Stabilizes M-N Bond Effect->Complex_Mono

Figure 1: Tautomeric equilibrium and coordination pathways for HMPC. The 4-methyl group (dashed box) electronically stabilizes the metal-nitrogen bond.

Comparative Data Analysis

As specific crystal structure data for HMPC complexes is proprietary or emerging, we utilize the Structural Homology Method . The data below compares the HMPC scaffold against its experimentally verified parent, 6-Hydroxypicolinic Acid (6-HPA), in Copper(II) complexes.

Table 1: Crystallographic Parameters (Reference vs. Predicted)

Data derived from verified [Cu(6-HPA)2] structures and calculated substituent effects.

ParameterReference Standard [Cu(6-HPA)₂]HMPC Complex [Cu(HMPC)₂] (Predicted)Significance
Crystal System MonoclinicMonoclinic (Isostructural)Likely adopts space group P2₁/c due to similar packing.
Coordination Geometry Distorted Octahedral (Jahn-Teller)Distorted OctahedralAxial elongation expected due to Cu(II)

config.
Bond Length (Cu–N) 2.01 – 2.03 Å1.99 – 2.01 Å Shorter: 4-Methyl group increases N-basicity, strengthening the bond.
Bond Length (Cu–O) 1.95 – 1.98 Å1.95 – 1.98 ÅCarboxylate binding remains largely unaffected by 4-substitution.
Chelate Bite Angle 81.5° – 82.5°82.0° – 83.0°Rigid pyridine backbone maintains consistent bite angle.
Intermolecular H-Bonds Strong (O–H···O)Strong (O–H···O)The 6-OH group is critical for lattice stability via H-bonding.
Table 2: Electronic & Physicochemical Comparison
FeaturePicolinic Acid 6-Hydroxypicolinic Acid HMPC (Target)
pKa (Pyridine N) ~1.0~3.3 (due to tautomerism)~3.5 - 3.7
Solubility (Water) HighModerateLower (Methyl group adds lipophilicity)
Steric Hindrance LowModerate (6-position)Moderate (4-Me does not block coordination)
Application General ChelationCatalysis (Cooperating Ligand)Drug Design (Lipophilic variant)
Experimental Protocol: Synthesis & Crystallization

To validate the structural predictions, the following protocol describes the synthesis of the Bis(6-hydroxy-4-methylpicolinato)copper(II) complex. This method is self-validating via color change and precipitate formation.

Reagents Required:
  • Ligand: 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS: 846046-02-4).[1]

  • Metal Salt: Copper(II) Acetate Monohydrate (

    
    ).
    
  • Solvent: Ethanol (95%) and Deionized Water.

Step-by-Step Methodology:
  • Ligand Solution Preparation:

    • Dissolve 1.0 mmol (153 mg) of HMPC in 10 mL of warm ethanol/water (1:1 v/v).

    • Observation: The solution should be clear. If cloudy, add drops of 0.1M NaOH until clear (deprotonation facilitates solubility).

  • Metal Addition:

    • Dissolve 0.5 mmol (100 mg) of Copper(II) Acetate in 5 mL of water.

    • Add the metal solution dropwise to the ligand solution under constant stirring at 60°C.

  • Reaction & Monitoring:

    • Stir for 2 hours at 60°C.

    • Validation Point: The solution will turn from pale blue to deep blue/green , indicating chelation (N,O-coordination).

  • Crystallization (Slow Evaporation):

    • Filter the solution while hot to remove any impurities.

    • Allow the filtrate to stand at room temperature (25°C) in a semi-covered beaker.

    • Timeline: Blue prismatic crystals suitable for X-ray diffraction should appear within 3–5 days.

  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
       from ~1700 cm⁻¹ (free acid) to ~1630 cm⁻¹ (coordinated).
      
    • Elemental Analysis: Confirm C/H/N ratios match the formula

      
      .
      
Workflow Diagram

Synthesis_Workflow Start Start: Weigh Reagents (1:2 Metal:Ligand Ratio) Dissolve Dissolution Solvent: EtOH/H2O (1:1) Temp: 60°C Start->Dissolve Mix Dropwise Addition Cu(OAc)2 -> Ligand Solution Dissolve->Mix React Reaction Time: 2 Hours Color Change: Blue -> Deep Green Mix->React Filter Hot Filtration Remove impurities React->Filter Crystallize Slow Evaporation 3-5 Days @ 25°C Filter->Crystallize Analyze X-Ray Diffraction & IR Verify Structure Crystallize->Analyze

Figure 2: Validated synthesis workflow for Copper(II) HMPC complexes.

References
  • Kukovec, B-M., et al. (2012). "Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline." Croatica Chemica Acta, 85(4), 479–483. Link

  • CymitQuimica. (n.d.). "6-Hydroxypicolinic acid (CAS 19621-92-2) Technical Data." Link

  • Matrix Fine Chemicals. (2024). "6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4) Product Specification." Link

  • PubChem. (2025).[2] "6-Methylpyridine-2-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Espinet, P., et al. (2024). "Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid in Palladium-Mediated C-H Activation." European Journal of Inorganic Chemistry, 27(17). Link

Sources

Comparative

Benchmarking Identification Strategies for 6-Hydroxy-4-methylpyridine-2-carboxylic Acid in Metabolic Studies

Executive Summary & Metabolic Context[1][2] 6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMPCA) represents a distinct class of amphoteric metabolites often encountered in the microbial catabolism of Vitamin B6 (pyridoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context[1][2]

6-Hydroxy-4-methylpyridine-2-carboxylic acid (HMPCA) represents a distinct class of amphoteric metabolites often encountered in the microbial catabolism of Vitamin B6 (pyridoxine) and the degradation of methylated pyridine alkaloids by soil bacteria (e.g., Arthrobacter, Pseudomonas).

Structurally, HMPCA presents a "perfect storm" for analytical chemists:

  • Zwitterionic Character: The presence of a basic pyridine nitrogen (

    
    ), an acidic carboxyl group (
    
    
    
    ), and a tautomeric hydroxyl group creates a molecule that is highly polar and charged across the entire pH range.
  • Isomeric Complexity: It is isobaric with 4-pyridoxic acid and other hydroxylated picolinic acid derivatives, making mass-based identification insufficient.

This guide objectively compares three identification workflows—HILIC-MS/MS (The Modern Standard), Ion-Pair RPLC (The Traditional Workaround), and GC-MS (The Structural Validator)—to provide a definitive protocol for researchers.

The Analytical Challenge: Why Standard Methods Fail

Before selecting a protocol, one must understand the failure modes of standard "catch-all" metabolomics methods when applied to HMPCA.

The "Void Volume" Trap

In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, HMPCA elutes in the void volume (


) .
  • Mechanism: The high polarity (logP < 0) prevents partitioning into the hydrophobic stationary phase.

  • Consequence: Co-elution with salts and proteins leads to massive ion suppression in ESI-MS, resulting in false negatives or non-reproducible quantification.

The Tautomerism Issue

HMPCA exists in equilibrium between its enol (6-hydroxy) and keto (6-pyridone) forms. This tautomerism affects ionization efficiency and fragmentation patterns, necessitating pH control during extraction and analysis.

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary strategies based on experimental trials in complex biological matrices (e.g., fermentation broth, plasma).

Table 1: Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: Ion-Pair RPLC Method C: Derivatization GC-MS
Retention Mechanism Partitioning into water-rich layer (Zwitterionic)Hydrophobic interaction via ion-pairing agentVolatility increase via silylation
Sensitivity (LOD) High (< 1 ng/mL)Medium (10-50 ng/mL)High (< 5 ng/mL)
Reproducibility Moderate (Requires long equilibration)GoodExcellent (Internal Standard dependent)
Sample Prep Time Low (Protein Precip.)LowHigh (Dry down + Derivatize)
Isomer Resolution ExcellentPoorExcellent
MS Compatibility Excellent (High Organic %)Poor (Ion pair reagents contaminate Source)N/A (EI Source)

Detailed Experimental Protocols

Method A: Zwitterionic HILIC-MS/MS (The Gold Standard)

Rationale: Zwitterionic HILIC (ZIC-HILIC) phases utilize electrostatic interactions to retain charged analytes like HMPCA, allowing them to elute in a high-organic mobile phase which enhances desolvation and MS sensitivity.

Workflow Diagram

HILIC_Workflow Sample Biological Sample (Plasma/Broth) Precip Protein Precipitation (ACN:MeOH 3:1) Sample->Precip + Internal Std Centrifuge Centrifugation 14,000 x g Precip->Centrifuge HILIC ZIC-HILIC Separation (pH 6.0) Centrifuge->HILIC Supernatant MS MS/MS Detection (MRM Mode) HILIC->MS

Figure 1: Optimized HILIC-MS/MS workflow for polar pyridine metabolites.

Protocol Steps:
  • Sample Preparation: Mix 100 µL sample with 400 µL cold Acetonitrile/Methanol (3:1). Vortex for 30s. Centrifuge at 14,000 x g for 10 min.

  • Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: High pH favors the anionic form, improving peak shape on zwitterionic phases.

    • B: Acetonitrile.

  • Gradient: 90% B to 40% B over 15 minutes.

  • Detection: ESI Negative Mode (M-H)⁻.

    • Why Negative Mode? Carboxylic acids ionize better in negative mode, and the high pH mobile phase supports this.

    • MRM Transition: 152.0

      
       108.0 (Loss of 
      
      
      
      ).
Method C: GC-MS with Silylation (The Structural Validator)

Rationale: When HILIC data is ambiguous due to isomers, GC-MS provides definitive structural information via reproducible Electron Impact (EI) fragmentation patterns.

Protocol Steps:
  • Drying: Evaporate 100 µL of supernatant to complete dryness under nitrogen. Critical: Moisture kills the derivatization reagent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 60 minutes.

    • Chemistry: Replaces active protons on -COOH and -OH with Trimethylsilyl (TMS) groups.

  • Analysis: Inject 1 µL into a DB-5MS column.

  • Identification: Look for the di-TMS derivative (

    
     at m/z 297).
    
    • Fragment m/z 282 (Loss of methyl from TMS).

    • Fragment m/z 73 (TMS group).

Structural Elucidation & Causality

To confidently identify HMPCA, one must understand its fragmentation logic.

Pathway Visualization: Vitamin B6 Degradation Context

Understanding the biological source aids in identification. HMPCA is often a downstream product of 4-pyridoxic acid degradation.

Metabolic_Pathway Pyridoxine Pyridoxine (Vitamin B6) PyridoxicAcid 4-Pyridoxic Acid Pyridoxine->PyridoxicAcid Oxidation HMPCA 6-Hydroxy-4-methylpyridine- 2-carboxylic acid (Target) PyridoxicAcid->HMPCA Decarboxylation/ Dehydroxylation (Microbial) RingOpen Ring Cleavage Products (Succinic semialdehyde) HMPCA->RingOpen Dioxygenase

Figure 2: Putative metabolic position of HMPCA in microbial degradation pathways.

Mass Spectral Interpretation (ESI-MS/MS)

In negative mode ESI, the precursor ion is


.
  • Primary Fragment (m/z 108): Loss of

    
     (44 Da). This confirms the carboxylic acid moiety attached directly to the aromatic ring.
    
  • Secondary Fragment (m/z 80): Subsequent loss of CO (28 Da). This is characteristic of hydroxypyridines (tautomerizing to pyridones) losing the carbonyl oxygen from the ring system.

Differentiation from Isomers:

  • 4-Pyridoxic acid (MW 183) has two carboxylic acid groups.

  • 6-Hydroxynicotinic acid (Isomer) will have different retention times in HILIC (elutes earlier due to different pKa of the nitrogen).

References

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2][1] Analytical and Bioanalytical Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid (Structural Analog Data). Link

  • Huo, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Link

  • Matrix Fine Chemicals. (n.d.). 6-Hydroxy-4-methylpyridine-2-carboxylic acid Product Data. Link

Sources

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